Taurine
Description
Historical Perspectives and Discovery
The history of taurine's discovery dates back to the early 19th century. German scientists Friedrich Tiedemann and Leopold Gmelin first isolated the compound in 1827 from the bile of an ox. wikipedia.orgbiocrates.com This origin is reflected in its name, derived from the Latin word taurus, meaning bull or ox. wikipedia.orgbiocrates.comnews-medical.net Later, in 1846, Edmund Ronalds identified this compound in human bile. wikipedia.orgbiocrates.com While initially identified, the full spectrum of this compound's biological significance has been progressively uncovered over many decades, with scientific interest in its homeostatic functions gaining significant traction since the late 20th century. emerald.com
Contemporary Significance in Biological Systems Research
Contemporary research underscores this compound's broad significance across numerous biological systems. It is one of the most abundant free amino acids in various tissues, including the brain, retina, heart, and skeletal muscles. biocrates.comnih.govacademicjournals.org Its roles extend to critical functions such as osmoregulation, antioxidation, membrane stabilization, and modulation of calcium signaling. academicjournals.orgecmdb.cahmdb.ca
Studies have investigated this compound's involvement in neurological function, where it acts as an inhibitory neuromodulator and is present at high levels in the brain. hmdb.cabiomolther.org Research also points to its importance in retinal development and function, with the retina being the most this compound-rich organ in the body. biocrates.comnih.gov Furthermore, this compound has been implicated in cardiovascular function, glucose and lipid metabolism, and immune responses. academicjournals.orgcolumbiadoctors.org Recent studies have even explored the relationship between this compound levels and the aging process, although the findings regarding its role as a universal aging biomarker are still under investigation and show some inconsistencies across different studies and species. columbiadoctors.orgnih.govnews-medical.netsciencemediacentre.es
Detailed research findings highlight this compound's impact in various models:
| Biological System | Observed Effects of this compound (Selected Findings) | Source |
| Nervous System | Protective effects against toxicity in neurodegenerative models (e.g., Alzheimer's, Parkinson's). emerald.com Augments neonatal neuron survival and promotes neurogenesis. emerald.com Acts as an inhibitory neuromodulator. hmdb.cabiomolther.org | emerald.comhmdb.cabiomolther.org |
| Cardiovascular System | Strengthens cardiac muscles, potentially improving function. news-medical.net May help in overcoming insulin (B600854) resistance and improving glucose metabolism in diabetic models. nih.govacademicjournals.org Reduced blood pressure in some studies. researchgate.net | news-medical.netnih.govacademicjournals.orgresearchgate.net |
| Retina | Critical for photoreceptor development. nih.gov Acts as a cytoprotectant against stress-related damage. nih.gov Most abundant amino acid in the retina. biocrates.comnih.gov | biocrates.comnih.gov |
| Skeletal Muscle | Believed to improve exercise capacity and physical abilities. news-medical.net | news-medical.net |
| Immune System | May enhance metabolism/functions of immune cells. academicjournals.org Promoted a younger-looking immune system in animal studies. columbiadoctors.org | academicjournals.orgcolumbiadoctors.org |
| Aging (Animal Models) | Slowed aging process, extended healthy lifespan, improved muscle endurance, reduced insulin resistance, promoted younger immune system in mice and monkeys. columbiadoctors.org | columbiadoctors.org |
| Aging (Human Studies) | Higher this compound levels correlated with fewer cases of type 2 diabetes, lower obesity, reduced hypertension, and lower inflammation in some cohorts, though not a consistent aging biomarker across all studies. columbiadoctors.orgnih.govnews-medical.netsciencemediacentre.es | columbiadoctors.orgnih.govnews-medical.netsciencemediacentre.es |
Classification and General Characteristics within the Amino Acid Spectrum
This compound is often discussed alongside amino acids due to its structure containing an amino group. However, it is technically classified as an amino sulfonic acid. biocrates.comnews-medical.net The key distinction lies in the presence of a sulfonic acid group (-SO3H) instead of the carboxylic acid group (-COOH) found in typical alpha-amino acids that are incorporated into proteins. news-medical.netacademicjournals.org
Chemically, this compound is known as 2-aminoethanesulfonic acid. wikipedia.orgnews-medical.netnih.gov Its molecular formula is C₂H₇NO₃S. nih.govuni.lu Unlike most amino acids, this compound is not incorporated into proteins. nih.govecmdb.cahmdb.cafoodb.ca It exists as a zwitterion under physiological conditions. wikipedia.org While humans can synthesize this compound endogenously from cysteine and/or methionine, it is considered a conditionally essential amino acid, particularly during development or in certain physiological states. biocrates.comemerald.comhmdb.caresearchgate.netfoodb.ca Dietary sources of this compound are primarily animal-based, including meat, fish, and dairy. biocrates.comnews-medical.netacademicjournals.orgnih.gov
This compound's unique chemical structure and classification as an amino sulfonic acid contribute to its distinct biological functions, setting it apart from the proteinogenic amino acids.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminoethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) | |
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InChI Key |
XOAAWQZATWQOTB-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NH2CH2CH2SO3H, C2H7NO3S | |
| Record name | L-TAURINE | |
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| Record name | taurine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Taurine | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3021304 | |
| Record name | l-Taurine | |
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Molecular Weight |
125.15 g/mol | |
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Physical Description |
Large white crystals or white powder., Dry Powder, Colorless solid; [Merck Index] White solid; [CAMEO] Colorless crystals with lumps; [Sigma-Aldrich MSDS], Solid, White to cream coloured crystaline solid; | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | Taurine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1424/ | |
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Boiling Point |
It decomposes before reaching boiling point (325ºC) | |
| Record name | Taurine | |
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Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4), 50 to 100 mg/mL at 74.3 °F (NTP, 1992), In water, 94.9 g/L at 25 °C, Soluble in 15.5 parts of water at 12 °C; 100 parts of 95% alcohol dissolves 0.004 parts at 17 °C; insoluble in absolute alcohol, 80.7 mg/mL, Soluble in water, Soluble (in ethanol) | |
| Record name | SID46500351 | |
| Source | Burnham Center for Chemical Genomics | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | Taurine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1424/ | |
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Density |
Density = 1.7 g/cu cm, Bulk density = 0.65-0.75 g/cu cm | |
| Record name | Taurine | |
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Vapor Pressure |
0.000172 [mmHg] | |
| Record name | Taurine | |
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Impurities |
Taurine is a white crystalline powder that is almost odourless but with a slightly acidic taste. It contains by specification at least 98.0 % taurine in dried substance. Analysis of five batches of the active substance showed an average content of 99.5 +/- 0.1 % taurine and a loss on drying of 0.07 +/- 0.01 %.11 The final additive may be formulated by adding a maximum 0.8 % of an anti-caking agent (SiO2). Three batches of the additive were analysed for impurities, one batch with six replicate samples and another batch with three replicate samples. In all batches, sulphated ash was < 0.06 % (in one batch residue on ignition 0.06 %), chloride < 0.01 %, sulphate < 0.01 %, ammonium salt < 0.02 %, related substances < 0.2 %, heavy metals (expressed as lead) < 10 mg/kg and arsenic < 1.0 mg/kg (two batches). | |
| Record name | Taurine | |
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Color/Form |
Colorless crystals, Monoclinic prisms from water | |
CAS No. |
107-35-7 | |
| Record name | L-TAURINE | |
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| Record name | Taurine [USP:INN:BAN] | |
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Melting Point |
572 °F (decomposes) (NTP, 1992), 325 °C (decomposes), 300 °C | |
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Taurine Biosynthesis and Metabolic Pathways
Endogenous Synthesis Pathways
The main pathway for taurine biosynthesis in mammals originates from the sulfur amino acids, primarily cysteine and methionine wikipedia.orgresearchgate.netresearchgate.net. Methionine is converted to cysteine through the transsulfuration pathway wikipedia.orgresearchgate.net. The cysteine then serves as the direct precursor for this compound synthesis via the cysteine-sulfinic acid pathway wikipedia.orgresearchgate.netsmpdb.ca.
Cysteine-Sulfinic Acid Pathway
The cysteine-sulfinic acid pathway is the major route for this compound biosynthesis in mammalian tissues, including the liver, kidney, and brain wikipedia.orgresearchgate.net. This pathway involves a series of enzymatic reactions that convert cysteine to this compound wikipedia.orgresearchgate.netsmpdb.ca.
Cysteine Dioxygenase (CDO) Activity
The first committed step in the cysteine-sulfinic acid pathway is the oxidation of cysteine to cysteine sulfinic acid wikipedia.orgresearchgate.netsmpdb.cawikipedia.org. This reaction is catalyzed by the enzyme cysteine dioxygenase (CDO) wikipedia.orgresearchgate.netsmpdb.cawikipedia.org. CDO is an iron metalloenzyme that plays a key role in cysteine catabolism and this compound synthesis usda.gov. CDO activity is highly dependent on the concentration of cysteine, and its activity can be regulated by substrate availability physiology.org. Research indicates that CDO activity is strongly dependent on cysteine concentration over physiological and pathophysiological ranges physiology.org. In rats, CDO activity in the liver can increase significantly in response to diets high in protein or sulfur amino acids usda.gov. Studies in cultured rat astrocytes have shown that CDO activity is strongly dependent on cysteine concentration and appears to be rate-limiting for this compound synthesis physiology.org.
Cysteine Sulfinic Acid Decarboxylase (CSAD) Activity
Following the oxidation of cysteine to cysteine sulfinic acid, the next step is the decarboxylation of cysteine sulfinic acid to form hypothis compound (B1206854) wikipedia.orgresearchgate.netsmpdb.cawikipedia.org. This reaction is catalyzed by the enzyme cysteine sulfinic acid decarboxylase (CSAD), also known as sulfinoalanine decarboxylase wikipedia.orgsmpdb.cawikipedia.orguniprot.org. CSAD is a pyridoxal (B1214274) 5'-phosphate (vitamin B6)-dependent enzyme researchgate.netuniprot.org. CSAD catalyzes the decarboxylation of cysteine sulfinic acid to hypothis compound and carbon dioxide uniprot.org. It can also catalyze the decarboxylation of L-cysteate to this compound uniprot.org. CSAD is considered a rate-limiting enzyme in this compound biosynthesis in some species frontiersin.orgsrce.hrresearchgate.net. The activity of CSAD can vary between species and developmental stages researchgate.net. For instance, cats have low activities of both CDO and CSAD, which severely restricts their ability to synthesize this compound researchgate.net.
Hypothis compound Oxidation
The final step in the major biosynthetic pathway involves the oxidation of hypothis compound to this compound wikipedia.orgsmpdb.cawikipedia.org. This step is thought to occur via enzymatic oxidation, potentially catalyzed by a putative hypothis compound dehydrogenase wikipedia.orgwikipedia.orgwikipedia.org. However, some research suggests that the oxidation of hypothis compound to this compound might also occur via a nonenzymatic reaction in cells unl.edunih.gov. Studies in rat liver have investigated the oxidation of hypothis compound wikipedia.org.
Alternative Biosynthetic Routes
While the cysteine-sulfinic acid pathway is the primary route in mammals, alternative pathways for this compound biosynthesis have been reported in various organisms wikipedia.orgunl.edufrontiersin.orguanl.mx. One such route involves the conversion of cysteamine (B1669678) to hypothis compound, catalyzed by cysteamine dioxygenase (ADO) frontiersin.orgnih.govnih.govmdpi.com. Cysteamine is an end product of coenzyme A degradation nih.govmdpi.com. Another alternative pathway, reported in microalgae, developing chicken embryos, and chick liver, involves the synthesis of this compound from serine and sulfate (B86663) wikipedia.orgunl.edu. In this pathway, serine is converted to 2-aminoacrylate, which is then converted to cysteic acid. Cysteic acid is subsequently converted to this compound, potentially by cysteine sulfinic acid decarboxylase wikipedia.orgunl.edu. While the cysteine-sulfinic acid pathway is considered the major route in the central nervous system, contributions from cysteamine or cysteate routes are thought to be minor or insignificant physiology.org.
Regulation of this compound Homeostasis
This compound homeostasis at the organism and cellular levels is tightly controlled by multiple regulatory factors, including biosynthesis, cellular uptake, and release mechanisms. spandidos-publications.commdpi.com
Enzyme Regulation in Biosynthesis (e.g., CSAD Activity)
Cysteine sulfinic acid decarboxylase (CSAD) is considered the rate-limiting enzyme in the primary this compound biosynthesis pathway in mammals. mdpi.comfrontiersin.org The activity of CSAD is subject to regulation, including modulation by protein phosphorylation and dephosphorylation. Studies have shown that CSAD activity can be increased when the enzyme is phosphorylated and inhibited when dephosphorylated. nih.govnih.gov Protein kinase C (PKC) and protein phosphatase 2C (PrP-2C) have been implicated in the phosphorylation and dephosphorylation of CSAD, respectively. nih.govnih.gov Neuronal excitation has also been shown to increase CSAD activity and phosphorylation in neuronal cultures, suggesting a link between neuronal activity and this compound biosynthesis regulation in the brain. nih.gov Additionally, this compound itself can potentially inhibit its own biosynthesis through feedback inhibition of key enzymes like CSAD and CDO. ontosight.ai
Release Mechanisms (e.g., Volume-Sensitive Organic Anion Channels)
This compound can be released from cells through various mechanisms, contributing to the regulation of its intracellular concentration and extracellular levels. One important pathway for this compound release is through volume-sensitive organic anion channels (VSOACs). These channels are activated by cell swelling, allowing for the efflux of osmolytes, including this compound, to help regulate cell volume. This mechanism is particularly important in tissues subjected to osmotic stress. While VSOACs are a prominent release pathway, other mechanisms may also contribute to this compound efflux depending on the cell type and physiological conditions.
Influences of Diet and Nutritional Status on this compound Levels
Dietary Sources of this compound:
The primary dietary sources of this compound are animal-based foods. These include meat, poultry (especially dark meat), fish, shellfish, and dairy products. nih.govwebmd.comgoodrx.comavidorganics.nethealthline.comwebmd.comhealthline.comucdavis.edu Shellfish, such as scallops, mussels, and clams, are particularly rich sources of this compound. nih.govwebmd.comgoodrx.comavidorganics.net Dark meat poultry and fish also contain high amounts. nih.govwebmd.comavidorganics.netwebmd.com Beef and pork contain moderate amounts of this compound. goodrx.comavidorganics.netresearchgate.net Dairy products generally have lower concentrations compared to meat and seafood. nih.govresearchgate.net
In contrast, most plant-based foods contain very low or undetectable levels of this compound. webmd.comavidorganics.nethealthline.comucdavis.eduresearchgate.netveganhealth.org A notable exception is certain types of seaweed, such as nori, which can contain significant amounts of this compound, making it a potential source for individuals following plant-based diets. webmd.comavidorganics.netthymetogovegannutritionservices.com
The cooking method can influence the final this compound content of food, with methods that minimize water loss, such as baking or frying, retaining more this compound compared to boiling. avidorganics.netucdavis.edu
Here is a table illustrating the approximate this compound content in various foods:
| Food Source (per 100g) | This compound Content (mg) | Source Snippet Index |
| Scallops | 827 - 827.7 | webmd.comgoodrx.comavidorganics.netwebmd.com |
| Tuna (dark meat, yellowfin) | Up to 964 | webmd.comavidorganics.net |
| Tilapia (dark muscle) | About 972 (per 150g filet) | webmd.com |
| Mussels | Up to 655 | webmd.comgoodrx.comavidorganics.net |
| Clams | 520 | webmd.comavidorganics.net |
| Octopus | About 335 (per 3-ounce portion) | webmd.com |
| Turkey (dark meat, roasted) | 299.6 - 306 | avidorganics.netwebmd.com |
| Chicken (dark meat, thighs/legs) | 170 | avidorganics.netwebmd.comresearchgate.net |
| Whitefish (cooked) | 172.1 | webmd.com |
| Beef (broiled) | 38.4 - 40 | webmd.comwebmd.comresearchgate.net |
| Pork | 3.5-4.0 µmoles/g (approx. 43.8-50 mg) | researchgate.net |
| Seaweed (Nori) | Up to 1300 | webmd.comavidorganics.net |
| Pasteurized milk | 6 | webmd.com |
| Chicken breast | 1.4 µmoles/g (approx. 17.5 mg) | researchgate.net |
Influence of Vegetarian and Vegan Diets:
Individuals following vegetarian and vegan diets typically have lower dietary this compound intake due to the absence or very low levels of this compound in plant foods. healthline.comhealthline.comresearchgate.netveganhealth.org Studies have shown that vegans tend to have lower plasma and urinary this compound levels compared to non-vegetarians. healthline.comhealthline.comveganhealth.orgthymetogovegannutritionservices.comnih.gov Despite lower levels, severe this compound deficiency is considered unlikely in most healthy individuals due to the body's ability to synthesize it. healthline.comthymetogovegannutritionservices.com However, the extent to which the body's synthesis can compensate for the lack of dietary intake in the long term is still an area of research.
Role of Precursor Amino Acids and Vitamin B6:
Endogenous synthesis of this compound occurs primarily in the liver and central nervous system from the sulfur-containing amino acids methionine and cysteine. nih.govemerald.comhealthline.comwebmd.comcambridge.orgkeaipublishing.comcambridge.org The availability of cysteine is crucial for this process, as it competes with other pathways like glutathione (B108866) and general protein synthesis. cambridge.org
Vitamin B6 (pyridoxine) is an essential cofactor for key enzymes involved in this compound biosynthesis, particularly cysteine sulphinate decarboxylase. cambridge.orghealthaid.co.ukriversidehealthfoods.co.ukfitsport.ltannualreviews.org Severe vitamin B6 deficiency can depress this compound synthesis and tissue stores, as observed in animal studies, although moderate restriction may have minimal impact on plasma and most tissue levels. cambridge.organnualreviews.org Adequate intake of protein and the precursor amino acids methionine and cysteine is therefore important for supporting endogenous this compound synthesis. cambridge.orgkeaipublishing.comfrontiersin.org
Impact of Nutritional Status:
Molecular and Cellular Mechanisms of Taurine Action
Calcium Homeostasis Modulation
Taurine is recognized as a powerful agent in regulating intracellular calcium levels, particularly in neurons and cardiomyocytes. spandidos-publications.comnih.gov Maintaining calcium homeostasis is crucial for cell survival and function, and disruptions can lead to cell damage and death. nih.govjneurosci.org this compound's role in calcium regulation appears to involve multiple mechanisms, affecting both calcium influx and release from intracellular stores. spandidos-publications.comnih.govfrontiersin.org
Regulation of Intracellular Calcium Levels
This compound contributes to the regulation of intracellular calcium concentration ([Ca2+]i) by influencing calcium influx through transmembrane ion transporters and calcium release from internal storage pools. nih.gov Studies have shown that this compound can prevent or reduce the increase in [Ca2+]i induced by various stimuli, such as glutamate (B1630785) excitotoxicity in neurons. nih.govjneurosci.orgfrontiersin.orgcambridge.org In cultured neurons treated with glutamate, this compound was observed to return elevated intracellular calcium levels to near basal levels. frontiersin.org This regulatory effect is crucial in preventing calcium overload, which can trigger apoptotic pathways and irreversible cellular damage. frontiersin.orgcambridge.org this compound also enhances the capacity of mitochondria to sequester calcium when intracellular calcium levels are significantly increased, further contributing to the regulation of calcium homeostasis within the cell. cambridge.orgmdpi.comresearchgate.net
Effects on Voltage-Gated Calcium Channels (VGCCs)
This compound has been shown to inhibit calcium influx through various types of voltage-gated calcium channels (VGCCs), including L-, N-, and P/Q-types. cambridge.orgnih.govcapes.gov.br This inhibitory effect on VGCCs is thought to be mediated, at least in part, by this compound's ability to prevent membrane depolarization. cambridge.orgnih.gov By stabilizing the membrane potential, this compound indirectly suppresses the activity of these voltage-dependent channels, thereby reducing calcium entry into the cell. frontiersin.orgcambridge.orgnih.gov Some research also suggests that this compound may influence VGCC activity through effects on protein phosphorylation or by activating coupled inhibitory G-proteins, which can inhibit VGCC phosphorylation and activation. frontiersin.orgcambridge.org
Interaction with Na+/Ca2+ Exchanger
The Na+/Ca2+ exchanger (NCX) plays a critical role in maintaining calcium homeostasis by transporting calcium ions across the plasma membrane, typically extruding Ca2+ from the cell in exchange for Na+. cvphysiology.com Under certain conditions, such as membrane depolarization, the NCX can operate in reverse mode, leading to Ca2+ influx. cambridge.orgcvphysiology.com Research indicates that this compound may inhibit calcium influx through the reverse mode of the Na+/Ca2+ exchanger. nih.govcambridge.orgfrontiersin.org This action is considered membrane potential-dependent. cambridge.org Additionally, some studies suggest that this compound's effect on [Ca2+]i in heart cells might be indirectly linked to Na+ entry via the this compound-Na+ cotransporter, which in turn could influence Ca2+ influx through the NCX. nih.gov
Modulation of Calcium Sensitivity of Myofibrils
This compound has been reported to modulate the calcium sensitivity of myofibrils, the contractile elements of muscle cells. nih.govcapes.gov.brspandidos-publications.comphysiology.org This effect can influence muscle contractile properties and force production. spandidos-publications.com Studies using skinned fiber preparations have provided evidence that physiological concentrations of this compound can increase the calcium sensitivity of contractile proteins, affecting tension development. nih.gov This modulation of calcium sensitivity is considered one of the mechanisms by which this compound influences normal contractile function, particularly in the heart. nih.govcapes.gov.br this compound depletion has been associated with a decrease in the sensitivity of cardiac muscle to Ca2+. nih.gov The mechanism underlying this modulation may involve changes in the phosphorylation status of proteins like troponin I, which regulates myofibrillar calcium sensitivity. physiology.orgbiomolther.org
Membrane Stabilization and Biophysical Interactions
This compound contributes to the stability and integrity of biological membranes. nih.govfrontiersin.orgnews-medical.netmdpi.com This membrane-stabilizing activity is considered one of its cytoprotective properties. spandidos-publications.commdpi.com
Modulation of Membrane Fluidity and Permeability
This compound interacts with biological membranes, influencing their fluidity and permeability. nih.govresearchgate.net This interaction is thought to occur through electrostatic interactions between this compound and the polar head groups of membrane phospholipids. nih.govresearchgate.net By affecting the lipid bilayer structure, this compound can stabilize membranes and suppress alterations in permeability induced by various factors, including oxidative stress. bmbreports.orgnih.govnih.gov This membrane-stabilizing effect is considered an indirect antioxidant mechanism and contributes to this compound's cytoprotective properties. nih.govnih.gov Studies suggest that increasing the ratio of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC) due to this compound supplementation could modulate membrane fluidity, thereby affecting membrane stability and integrity. nih.gov Furthermore, this compound's regulation of protein phosphorylation may also alter membrane structure and influence the activity of membrane-bound proteins involved in transport and other functions. nih.gov
Influence on Membrane Potential
This compound has been shown to influence membrane potential, contributing to cellular stability, particularly in excitable tissues. spandidos-publications.comconsensus.app This effect is partly attributed to its role in regulating ion flux and maintaining intracellular calcium homeostasis. spandidos-publications.comconsensus.appmdpi.com this compound can affect the activity of various ion channels and transporters, although its mechanism of action is not entirely specific. spandidos-publications.com It has been suggested that this compound stabilizes membrane potential through interference with membrane-bound Na+/K+-ATPase. spandidos-publications.comkoreamed.org Additionally, this compound's interaction with GABAA and glycine (B1666218) receptors, which are chloride channels, can lead to increased chloride influx and subsequent hyperpolarization of the cell membrane, particularly in neurons, thereby inhibiting hyperexcitability. nih.govmdpi.comnih.govfrontiersin.org this compound also influences intracellular calcium levels, preventing excessive calcium influx and overload, which can otherwise lead to mitochondrial dysfunction and cell death. spandidos-publications.comnih.govmdpi.comnih.govfrontiersin.org
Antioxidant and Cytoprotective Mechanisms
This compound is recognized for its significant antioxidant and cytoprotective activities, which are mediated through both direct and indirect mechanisms. bmbreports.orgspandidos-publications.comconsensus.appnih.govnih.gov
Direct Scavenging of Reactive Oxygen Species (ROS)
While this compound is not considered a potent direct scavenger of classical reactive oxygen species like superoxide (B77818) anion or hydroxyl radical at physiological concentrations, it does exhibit some direct scavenging activity, particularly at higher concentrations or against specific oxidants. nih.govresearchgate.netnih.gove-enm.orgmdpi.comphysiology.org Research indicates that this compound's reactivity with superoxide, hydrogen peroxide, and hydroxyl radicals is relatively poor. nih.govphysiology.org However, higher concentrations (e.g., 15-60 mM) have shown some free-radical scavenging activity in in vitro systems. nih.gov Importantly, this compound is a direct scavenger of hypochlorous acid (HOCl), a potent oxidant produced by the innate immune system. nih.govfrontiersin.orgmdpi.comphysiology.orgnih.govasm.orgpublisso.de
Indirect Antioxidant Activity
This compound's indirect antioxidant activity is considered more significant than its direct radical scavenging, particularly at physiological concentrations. bmbreports.orgnih.govnih.govphysiology.org These indirect mechanisms involve the neutralization of specific oxidants and the attenuation of ROS generation in mitochondria. nih.govnih.gove-enm.orgmdpi.com
A key indirect antioxidant mechanism of this compound is its reaction with hypochlorous acid (HOCl) and hypobromous acid (HOBr). nih.govnih.gove-enm.orgnih.govasm.orgpublisso.dewikidata.orgusda.govwtinternational.manih.govahajournals.org These hypohalous acids are produced by the myeloperoxidase system in activated neutrophils and other phagocytic cells as part of the immune response. nih.govpublisso.de this compound reacts with HOCl to form N-chlorothis compound (TauCl) and with HOBr to form N-bromothis compound (TauBr). nih.govnih.govnih.govasm.orgwikidata.orgusda.govwtinternational.manih.gov These this compound haloamines are less toxic than the parent hypohalous acids and possess antimicrobial and anti-inflammatory properties. nih.govasm.org The formation of TauCl and TauBr effectively detoxifies the highly reactive HOCl and HOBr, protecting surrounding tissues from oxidative damage. nih.govnih.govpublisso.de This reaction is a crucial mechanism by which this compound protects phagocytic cells from their self-imposed oxidative injury. nih.gov
This compound plays a significant role in maintaining mitochondrial health and attenuating the generation of superoxide radicals within mitochondria. nih.govconsensus.appmdpi.comusda.govwtinternational.mabmrb.iofrontiersin.orgoup.com Mitochondrial dysfunction is a major source of intracellular ROS, including superoxide. nih.govmdpi.come-enm.org this compound's protective effect on mitochondria is linked to its conjugation with uridine (B1682114) in mitochondrial tRNA, forming 5-taurinomethyluridine. nih.govresearchgate.netmdpi.com This modification is essential for the proper synthesis of mitochondrial proteins, particularly components of the electron transport chain (ETC), such as subunits of Complex I. nih.govresearchgate.netnih.govmdpi.com this compound deficiency can impair the synthesis and assembly of ETC complexes, leading to inefficient electron transport and increased diversion of electrons to oxygen, resulting in enhanced superoxide production. nih.govresearchgate.netnih.gove-enm.org By ensuring proper mitochondrial protein synthesis and maintaining the integrity and functionality of the ETC, this compound helps to suppress excessive superoxide generation. nih.govnih.govnih.govmdpi.com Furthermore, this compound may also influence mitochondrial function by regulating calcium homeostasis within the mitochondria and stimulating the activity of mitochondrial antioxidant enzymes like Mn-SOD. nih.gov
Summary of this compound's Molecular and Cellular Mechanisms
| Mechanism | Key Effects | Supporting Research |
| Modulation of Membrane Fluidity/Permeability | Stabilizes membranes, prevents permeability changes, interacts with lipids. | nih.govbmbreports.orgresearchgate.netnih.govnih.gov |
| Influence on Membrane Potential | Regulates ion flux, affects Na+/K+-ATPase, interacts with GABA/glycine receptors, modulates calcium. | spandidos-publications.comnih.govconsensus.appmdpi.comkoreamed.orgnih.govfrontiersin.org |
| Direct ROS Scavenging | Scavenges HOCl directly, limited scavenging of other ROS at physiological levels. | nih.govresearchgate.netnih.govfrontiersin.orge-enm.orgmdpi.comphysiology.orgnih.govasm.orgpublisso.deahajournals.org |
| Neutralization of HOCl and HOBr | Forms less toxic this compound haloamines (TauCl, TauBr), detoxifies potent oxidants. | nih.govnih.gove-enm.orgnih.govasm.orgpublisso.dewikidata.orgusda.govwtinternational.manih.govahajournals.org |
| Attenuation of Mitochondrial Superoxide | Supports mitochondrial protein synthesis (ETC), maintains mitochondrial integrity, regulates mitochondrial calcium. | nih.govresearchgate.netconsensus.appnih.govmdpi.comnih.gove-enm.orgmdpi.comusda.govwtinternational.mabmrb.iofrontiersin.orgoup.com |
Osmoregulatory Mechanisms
Modulation of Ion Transport in Response to Osmotic Stress
This compound is a key organic osmolyte in most cells, contributing significantly to the regulation of cell volume and adaptation to osmotic stress. nih.govpsu.eduresearchgate.net In response to changes in extracellular osmolarity, cells modulate intracellular levels of organic osmolytes like this compound, along with inorganic osmolytes such as sodium, to restore osmotic homeostasis. psu.edu
Under hypotonic conditions (cell swelling), cells extrude this compound, a process that aids in regulatory volume decrease. psu.edu Conversely, exposure to hypertonic media (cell shrinkage) leads to cellular uptake of this compound, which is an important mechanism for regulatory volume increase. psu.edu This transport of this compound across cell membranes is primarily mediated by the this compound transporter (TauT), a member of the solute carrier family 6 (SLC6). ontosight.ai TauT facilitates the sodium-dependent and chloride-independent transport of this compound into cells and is sensitive to changes in osmotic pressure. ontosight.ai The transport of this compound itself is directly coupled to sodium and chloride flux, typically involving a stoichiometry of 2-3 Na⁺, 1 Cl⁻, and 1 this compound. psu.edu
The osmoregulatory activity of this compound is closely linked to its effects on ion transport. nih.govpsu.edu Changes in cell volume due to osmotic stress can alter the activity of ion channels and transporters. nih.gov this compound's role as an osmolyte can influence these transporters, potentially through osmotic-linked signaling pathways. nih.govresearchgate.net For instance, long-term exposure to this compound has been shown to prevent increases in cytosolic and nuclear Ca²⁺ induced by depolarization in heart cells, potentially mediated by stimulating Ca²⁺ outflow through the Na⁺-Ca²⁺ exchanger, which is influenced by intracellular Na⁺ levels. researchgate.net
Neurotransmission and Neuromodulation
This compound is one of the most abundant free amino acids in the brain and acts as an important neuromodulator. biomolther.orgfrontiersin.orgnih.gov It influences neuronal excitability and synaptic transmission, contributing to the balance between excitatory and inhibitory neurotransmission in the central nervous system (CNS). consensus.appbiomolther.org
Agonist Activity at GABA Receptors (GABAA, GABAB, GABAC)
This compound acts as a weak agonist at GABAA, GABAB, and GABAC receptors. biomolther.orgmdpi.com GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its receptors play a crucial role in preventing neuronal hyperexcitability. biomolther.orgtandfonline.com
At GABAA receptors, this compound binding enhances chloride influx into postsynaptic neurons, leading to hyperpolarization and inhibition of neuronal excitability. biomolther.orgnih.gov The affinity of this compound for GABAA receptors can depend on the specific subunit composition of the receptor. tandfonline.com While often considered a weak agonist, recent studies suggest that this compound's effect on GABAA receptors is significantly influenced by their subunit composition. tandfonline.com For example, the γ2 subunit may regulate the efficacy of this compound gating in receptors containing α1 and α2 subunits. tandfonline.com this compound also activates native GABAA-ρ1 and GABAA-ρ2 receptors and modulates human cloned GABAA-ρ1 receptors. tandfonline.com Acute administration of this compound activates the GABAA receptor, while chronic exposure may lead to downregulation of the receptor and upregulation of glutamate decarboxylase, an enzyme involved in GABA synthesis. biomolther.orgnih.gov Low micromolar concentrations of this compound (10-100 μM) have been shown to activate extrasynaptic GABAA receptors in the mouse ventrobasal thalamus. nih.gov These extrasynaptic receptors, particularly those containing the δ subunit, are highly sensitive to this compound and their activation may contribute to antiseizure effects by increasing conductance and reducing network excitability. nih.gov
This compound can also interact with metabotropic GABAB receptors, acting as a high-affinity ligand in the μM range. nih.gov This interaction has been implicated in processes such as neuronal migration. nih.gov
Agonist Activity at Glycine Receptors
This compound is also an agonist at glycine receptors, which are major inhibitory neurotransmitter receptors that activate chloride conductance and hyperpolarize neurons. biomolther.orgfrontiersin.orgnih.gov this compound's binding to glycine receptors evokes chloride currents and suppresses neuronal firing. biomolther.orgresearchgate.net
This compound is considered a partial agonist at glycine receptors, similar to β-alanine. researchgate.netbiorxiv.org Studies using recombinant glycine receptors indicate that this compound has lower affinity compared to glycine, with EC₅₀ values varying depending on the receptor subunit composition. For instance, α1 homomeric receptors show an EC₅₀ of 3.7 mM for this compound, while α2 homomeric receptors have a slightly higher affinity with an EC₅₀ of 2.2 mM. frontiersin.org High concentrations of this compound induce inward currents in pyramidal cells mediated by both GABAA and glycine receptors, with glycine receptors contributing a larger percentage of the response in some cases. frontiersin.org In GABAergic interneurons, this inward current induced by high this compound concentrations appears to be exclusively mediated by glycine receptors. frontiersin.org
Some research suggests that this compound, along with β-alanine, might act as endogenous agonists at extrasynaptic glycine receptors, particularly in the hippocampus, where they may contribute to a tonic background chloride current. researchgate.net This tonic activation could influence the kinetics of fast synaptic potentials. researchgate.net
Modulation of NMDA Receptors
This compound has been shown to modulate the activity of NMDA receptors, a type of glutamate receptor that plays a key role in excitatory neurotransmission. consensus.appbiomolther.orgnih.gov Excessive activation of NMDA receptors by glutamate can lead to neuroexcitotoxicity and cellular damage, often involving calcium overload. biomolther.orgcambridge.org
This compound can directly interact with NMDA receptors through multiple mechanisms. nih.gov It has been reported to inhibit glutamate-induced calcium influx through NMDA receptor calcium channels. cambridge.orgcapes.gov.br This effect might be mediated by this compound's influence on membrane potential, preventing the depolarization necessary for significant calcium influx through NMDA receptors, especially in the presence of Mg²⁺. cambridge.orgcapes.gov.br By preventing glutamate-induced membrane depolarization, possibly through the opening of chloride channels, this compound can reduce the subsequent increase in calcium influx mediated by NMDA receptors and other voltage-gated calcium channels. cambridge.orgcapes.gov.br Postsynaptic NMDA receptors appear to be inhibited by this compound, although at relatively high concentrations in the mM range. frontiersin.org This postsynaptic inhibition might involve interaction with the allosteric glycine binding site of NMDA receptors and depends on the presence of NR2B subunits. frontiersin.org
Influence on Neuronal Excitability and Synaptic Transmission
However, the influence of this compound on neuronal excitability can be complex and context-dependent, particularly during development. In the immature neocortex, this compound can depolarize different neuronal populations by activating GABAA and glycine receptors. frontiersin.org This depolarization can lead to an increase in neuronal excitability in most neocortical neuron types. frontiersin.org In accordance with this, this compound has been shown to increase network activity in the immature cortical plate in vitro. frontiersin.org
This compound also plays a role in synaptic transmission. It can enhance the frequency of GABAergic postsynaptic currents, an effect that appears to be mediated mainly by the activation of glycine receptors on GABAergic interneurons, leading to their activation and subsequent release of GABA. frontiersin.org This suggests that this compound can enhance network excitability in the immature neocortex by selectively activating GABAergic interneurons via glycine receptors. frontiersin.org
Furthermore, studies have shown that this compound can induce a long-lasting enhancement of synaptic transmission in certain brain regions, such as the hippocampus and cortico-striatal slices. nih.gov The mechanisms underlying this long-lasting enhancement may involve this compound transport and its electrogenic nature, particularly in areas with high this compound transporter expression. nih.gov Endogenous this compound release has also been shown to facilitate excitatory neurotransmission in the neocortical marginal zone of neonatal rats, acting as a potential endogenous agonist for glycine receptors. frontiersin.org
Effects on Neurogenesis and Neuronal Migration
This compound is considered an important neuromodulator during early neuronal development and influences neurodevelopmental events such as neurogenesis and neuronal migration. frontiersin.orgnih.govfishersci.cacuny.edu
Research indicates that this compound can directly influence neurogenesis in vitro and neuronal migration both in vitro and in vivo. frontiersin.orgnih.gov It has been shown to increase the proliferation of neural stem/progenitor cells (NPC), potentially through the activation of GABAA receptors. researchgate.netnih.gov this compound promotes the differentiation and maturation of NPC, stimulating a neuronal-like morphology and increasing neurite outgrowth. researchgate.netnih.gov These effects on differentiation and neurite outgrowth appear to require the activation of GABAA receptors. nih.gov
This compound's influence on neuronal migration may involve its interaction with GABAB receptors, acting as a chemoattractant for migrating neurons at low concentrations. nih.gov Additionally, this compound action has been shown to regulate the activity of cation-chloride cotransporters and the differentiation and radial migration of pyramidal neuron progenitors in the developing neocortex. researchgate.net The depolarizing signal provided by this compound in the immature CNS can directly induce intracellular Ca²⁺ transients, which are crucial for many neurodevelopmental events like migration and differentiation. nih.govfrontiersin.org
Studies in adult mice have also shown that this compound treatment can increase hippocampal neurogenesis, enhancing cell proliferation and the maturation and survival of newly generated neurons. cuny.edu
Data Table: Summary of this compound's Actions on Neurotransmitter Receptors
| Receptor Type | This compound Activity | Key Mechanisms / Effects | Relevant Citations |
| GABAA | Agonist | Enhances chloride influx, causes hyperpolarization, inhibits neuronal excitability. | biomolther.orgtandfonline.comnih.gov |
| Affinity depends on subunit composition. Acute activation, chronic downregulation. | biomolther.orgtandfonline.comnih.gov | ||
| Activates extrasynaptic receptors at low concentrations, reduces network excitability. | nih.gov | ||
| GABAB | Agonist | High-affinity ligand, implicated in neuronal migration. | nih.gov |
| GABAC | Agonist | Weak agonist. | biomolther.orgmdpi.com |
| Glycine | Agonist | Activates chloride conductance, hyperpolarizes neurons, suppresses firing. | biomolther.orgfrontiersin.orgnih.gov |
| Partial agonist. May act as endogenous agonist at extrasynaptic receptors. | frontiersin.orgresearchgate.netbiorxiv.org | ||
| NMDA | Modulator | Inhibits glutamate-induced calcium influx, prevents membrane depolarization. | cambridge.orgcapes.gov.br |
| Postsynaptic inhibition at high concentrations, potentially via glycine binding site. | frontiersin.org |
Protein Modulation and Cellular Quality Control
This compound, a β-amino acid, plays a multifaceted role in cellular protein homeostasis and quality control processes. Its influence extends to regulating protein phosphorylation, maintaining protein structure, modulating the ubiquitin-proteasome system, influencing autophagy, and attenuating endoplasmic reticulum (ER) stress. These mechanisms collectively contribute to cellular health and protection against various insults.
Regulation of Protein Phosphorylation
This compound has been shown to modulate protein phosphorylation, a critical post-translational modification that regulates protein function and cell signaling. Studies indicate that this compound can influence the activity of protein kinases and phosphatases. For instance, this compound is known to modulate protein phosphorylation and cell signaling biomolther.orgnews-medical.net. While the precise mechanisms by which this compound affects protein phosphorylation are not fully elucidated, it has been suggested that it may involve alterations in intracellular calcium levels. This compound can regulate intracellular Ca²⁺ by inhibiting the reverse mode of the Na⁺/Ca²⁺ exchanger, leading to a decrease in intracellular Ca²⁺ concentration. This decrease can subsequently inhibit Ca²⁺-dependent protein kinases, such as Protein Kinase C (PKC) jneurosci.org.
Research has demonstrated that this compound can inhibit the phosphorylation of specific proteins catalyzed by PKC in rat cortical fractions nih.gov. Specifically, this compound was found to block the phorbol (B1677699) 12-myristate 13-acetate-stimulated phosphorylation of an approximately 20K Mr protein and two other proteins of similar molecular weight nih.gov. This suggests that this compound may modulate neuroactivity by inhibiting the phosphorylation of specific proteins involved in regulatory functions nih.gov.
Furthermore, this compound deficiency has been associated with alterations in protein phosphatase 1 (PP1) activity and reduced autophosphorylation of CaMKII in the heart, which can impact sarcoplasmic reticular Ca²⁺ ATPase activity and ultimately affect cardiac function physiology.org. This compound treatment has also been linked to changes in the presence of calbindin D28k, calretinin, and parvalbumin, proteins involved in calcium binding and regulation, potentially through mechanisms involving alterations in protein phosphorylation biomolther.org.
In the context of insulin (B600854) signaling, this compound has been shown to neutralize changes in the activity of protein tyrosine kinase and protein tyrosine phosphatase in the liver, suggesting a potential role in regulating blood glucose levels by enhancing insulin signaling koreamed.org. Additionally, this compound has been observed to increase the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, which is involved in various cellular processes including protein synthesis and degradation koreamed.orgbiologists.comnih.gov.
This compound also stimulates the phosphorylation of AMP-Activated Protein Kinase (AMPK), an enzyme that plays a crucial role in energy metabolism and is involved in regulating the expression of genes related to mitochondrial function and respiratory metabolism mdpi.com. Studies in L6 myotubes showed that this compound treatment significantly increased phosphorylated AMPK levels mdpi.com.
Here is a summary of some observed effects of this compound on protein phosphorylation:
| Target/Pathway | Effect of this compound | Context/Cell Type | Source |
| Ca²⁺-dependent protein kinases (e.g., PKC) | Inhibition (indirectly via reduced intracellular Ca²⁺) | Various cells, including neurons | jneurosci.orgnih.gov |
| Specific proteins phosphorylated by PKC | Inhibition of phosphorylation | Rat cortical P2 fraction | nih.gov |
| Protein Phosphatase 1 (PP1) | Elevated activity in this compound deficiency | Heart (TauTKO mice) | physiology.org |
| CaMKII autophosphorylation | Reduced in this compound deficiency | Heart (TauTKO mice) | physiology.org |
| Protein tyrosine kinase/phosphatase | Neutralization of activity changes | Liver (high-fructose diet-fed mice) | koreamed.org |
| Akt (phosphorylation) | Upregulation/Increase | Liver, skeletal muscle (L6 myotubes) | koreamed.orgbiologists.comnih.gov |
| AMPK (phosphorylation) | Stimulation/Increase | Skeletal muscle (L6 myotubes, rats) | mdpi.com |
Stabilization of Protein Structure and Prevention of Aggregation
This compound acts as a compatible osmolyte, and this property contributes to its ability to influence protein stability and prevent aggregation. Compatible osmolytes are small organic molecules that can accumulate in cells without disrupting cellular functions, and they are known to help maintain protein structure and function under stress conditions mdpi.combiorxiv.org.
This compound has been found to promote protein folding under stress conditions, thereby averting the aggregation of misfolded proteins nih.gov. By maintaining the structural integrity of proteins, this compound-mediated resumption of protein folding can shift the folding homeostasis towards functionality rather than aggregation and degradation nih.gov. This protective effect is particularly relevant in neurodegenerative diseases, which are characterized by the accumulation of misfolded proteins nih.gov.
Studies have shown that this compound can counteract the denaturing effects of substances like urea (B33335) by increasing protein stability nih.gov. The effect of this compound on protein stability can be protein-specific nih.gov. At millimolar concentrations, this compound has been reported to play a role in preventing protein aggregation nih.gov.
While this compound can stabilize proteins, its effect on the chaperone activity of other proteins, such as caseins, can vary depending on the concentration. At physiological concentrations, this compound may not have a significant effect on the chaperone activity of α-casein nih.govresearchgate.net. However, at concentrations beyond the physiological range, this compound may alter the chaperone activity of α-casein and β-casein, potentially reducing their ability to prevent the aggregation of other proteins nih.gov. Despite this, this compound alone has been shown to decrease the heat-induced aggregation of certain proteins, suggesting a direct protective effect against aggregation nih.gov.
Research on therapeutic monoclonal antibodies (mAbs) has demonstrated that this compound can enhance their physical stability by preventing aggregate formation, even at relatively low concentrations researchgate.netnih.gov. This suggests a potential application of this compound as a stabilizer in pharmaceutical formulations researchgate.netnih.gov.
Furthermore, this compound has been shown to suppress the liquid-liquid phase separation (LLPS) of proteins, a process that can precede aggregation and is involved in the formation of membraneless organelles biorxiv.org. By inhibiting LLPS, this compound may indirectly prevent the formation of protein aggregates biorxiv.org.
Effects on Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a major pathway for targeted protein degradation in cells, playing a crucial role in maintaining protein homeostasis by removing misfolded, damaged, or unnecessary proteins nih.govnih.gov. This compound has been shown to modulate the activity of the UPS.
In this compound-deficient cells and tissues, such as the heart, there is an accumulation of ubiquitinated proteins, which is associated with a reduction in the activity of the 26S proteasome, a key component of the UPS responsible for degrading polyubiquitinated proteins biomolther.orgnih.gov. This suggests that adequate this compound levels are important for the proper functioning of the UPS biomolther.orgnih.gov. Treating this compound-deficient mice with a mitochondrial-specific antioxidant was found to largely abolish the increase in ubiquitinated protein content, indicating a link between mitochondrial oxidative stress and UPS dysfunction in the absence of sufficient this compound nih.gov.
Conversely, in some contexts, this compound has been observed to counter the hyperactivation of the ubiquitin-proteasomal pathway. For example, in a model of steroid myopathy, this compound treatment upregulated phosphorylated AKT, which effectively countered the hyperactivation of the UPS and helped restore muscle mass and contractile strength biologists.comnih.gov. This suggests that this compound's effect on the UPS can be context-dependent, potentially helping to maintain a balance in protein degradation.
Modulation of Autophagy
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and protein aggregates, contributing to cellular quality control and survival nih.govmdpi.com. This compound has been shown to modulate autophagy, although its effects can vary depending on the cellular context and the specific stimulus.
This compound regulates quality control processes, including autophagy biomolther.org. This compound deficiency is associated with diminished autophagy, leading to the accumulation of damaged cells and organelles biomolther.orgnih.gov. This highlights the importance of this compound for maintaining basal autophagic activity biomolther.orgnih.gov.
In some studies, this compound treatment has been shown to activate autophagy. For instance, this compound can promote autophagy by inhibiting mTOR signaling, a key negative regulator of autophagy frontiersin.orgresearchgate.net. This inhibition can lead to decreased phosphorylation of proteins like ULK1 and ATG13, which are essential for initiating autophagosome formation frontiersin.orgresearchgate.net. This compound has also been suggested to enhance autophagy by promoting the nuclear translocation of TFEB, a transcription factor that upregulates autophagy-related genes frontiersin.orgresearchgate.net.
Experimental evidence in myogenic cells demonstrates that this compound can modulate autophagy, counteracting the negative effects of inflammatory cytokines like TNF-α mdpi.com. This compound treatment in these cells stimulated the differentiation process and modulated autophagy mdpi.com.
However, other studies suggest that this compound can attenuate or inhibit excessive autophagy, particularly in response to certain toxins or stress conditions biomolther.orgsums.ac.ir. For example, this compound has been shown to attenuate toxin-mediated autophagy biomolther.org. In oocytes treated with acrylamide, which induces autophagy, this compound treatment resulted in a reduction in the number of autophagosomes and a decrease in the expression of autophagy-related genes, suggesting an inhibitory effect on excessive autophagy sums.ac.ir. This seemingly contradictory effect may be related to this compound's ability to reduce oxidative stress and improve mitochondrial function, thereby reducing the triggers for excessive autophagy mdpi.com.
This compound's role in modulating autophagy is complex and appears to contribute to its cytoprotective activities by maintaining a balance in autophagic flux, promoting it when needed for clearance but attenuating it when excessive and potentially harmful biomolther.orgsums.ac.ir.
Attenuation of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) is a critical organelle involved in protein folding, modification, and transport. Various cellular insults can disrupt ER function, leading to the accumulation of unfolded or misfolded proteins and triggering a stress response known as ER stress biomolther.orgnih.govasm.org. Prolonged or severe ER stress can activate pro-apoptotic pathways biomolther.orgnih.govnih.gov. This compound has been identified as a molecule that can attenuate ER stress.
This compound is known to modulate ER stress biomolther.org. Attenuation of ER stress is considered an important mechanism of this compound cytoprotection biomolther.org. ER stress is characterized by the accumulation of defective proteins, which can result from improper protein folding, inadequate protein degradation, or ER dysfunction biomolther.org. The unfolded protein response (UPR) is a signaling cascade activated by ER stress, aiming to restore ER homeostasis by reducing the unfolded protein load, enhancing protein degradation, and increasing the production of chaperones biomolther.orgnih.govasm.org.
This compound has been shown to suppress ER stress induced by various factors, including oxidative stress and certain toxins biomolther.orgresearchgate.netmdpi.comspandidos-publications.comnih.govplos.orgoup.com. For example, this compound can attenuate ER stress induced by homocysteine and glutamate plos.org. In cardiomyocytes subjected to glucose deprivation, exogenous this compound attenuated ER stress and UPR-associated apoptosis oup.com.
The mechanisms by which this compound attenuates ER stress are not fully determined, but it has been proposed that this compound might improve protein folding conditions, possibly by reducing oxidative stress or providing a more favorable osmotic environment within the ER biomolther.orgnih.govplos.org. This compound, as an osmolyte, can help maintain cellular volume and osmolality, which are important for proper protein folding plos.org.
This compound has been shown to decrease the expression of ER stress markers, such as glucose-regulated protein 78 (GRP78/BiP) and C/EBP homologous protein (CHOP), which are upregulated during ER stress researchgate.netmdpi.comspandidos-publications.comnih.gov. GRP78 is an ER chaperone that binds to UPR sensor proteins (PERK, IRE1, and ATF6) in unstressed conditions, keeping them inactive asm.orgmdpi.com. CHOP is a pro-apoptotic transcription factor activated by prolonged ER stress researchgate.netmdpi.comspandidos-publications.comnih.gov. By downregulating these markers, this compound helps to mitigate the ER stress response and prevent the activation of ER stress-mediated apoptosis pathways, such as those involving caspase-12 spandidos-publications.comnih.govoup.com.
This compound's ability to attenuate ER stress contributes to its protective effects against various diseases where ER stress plays a significant role, including neurodegenerative diseases and kidney damage nih.govnih.govmdpi.com.
Here is a summary of some observed effects of this compound on ER stress:
| ER Stress Marker/Pathway | Effect of this compound | Context/Cell Type | Source |
| ER stress induction | Attenuation/Suppression | Various (oxidative stress, toxins, glucose deprivation) | biomolther.orgresearchgate.netmdpi.comspandidos-publications.comnih.govplos.orgoup.com |
| GRP78/BiP expression | Decreased expression/Downregulation | PC12 cells, rat kidney, nucleus pulposus cells, cardiomyocytes | researchgate.netmdpi.comspandidos-publications.comnih.govoup.com |
| CHOP expression | Decreased expression/Downregulation | PC12 cells, rat kidney, nucleus pulposus cells | researchgate.netmdpi.comspandidos-publications.comnih.gov |
| Caspase-12 activation | Decreased activation | Nucleus pulposus cells, cardiomyocytes | spandidos-publications.comnih.govoup.com |
| UPR pathways | Suppression (e.g., ATF6, PERK mRNA expression) | Cardiomyocytes | biomolther.orgoup.com |
| Protein folding | Potential improvement (via reduced oxidative stress/osmotic environment) | General | biomolther.orgnih.govplos.org |
Physiological Systems and Pathological Contexts
Cardiovascular System
Taurine, a sulfur-containing amino acid, is found in high concentrations in cardiovascular tissues and plays a significant role in maintaining the health and function of the heart and blood vessels. thepaleodiet.com Its multifaceted actions impact myocardial contractility, blood pressure regulation, and the development of atherosclerosis through various molecular and cellular mechanisms.
Myocardial Contractile Function
This compound is essential for maintaining normal myocardial contractile function. nih.gov Its depletion has been linked to the development of cardiomyopathy, highlighting its crucial role in the heart's ability to pump blood effectively. nih.govmdpi.com The influence of this compound on heart muscle contraction is largely mediated by its ability to modulate intracellular calcium (Ca²⁺) and sodium (Na⁺) ion concentrations. mdpi.comcdnsciencepub.com
Short-term exposure to this compound can induce a positive inotropic effect, meaning it increases the force of the heart's contractions. cdnsciencepub.com This is achieved by increasing the influx of Ca²⁺ into cardiac cells via the Na⁺-Ca²⁺ exchanger, which is stimulated by an initial influx of Na⁺ along with this compound through the this compound-Na⁺ co-transporter. cdnsciencepub.comclinmedjournals.org this compound also enhances the uptake of calcium ions into the sarcoplasmic reticulum, a key storage site for calcium within muscle cells, which improves the coupling of electrical excitation to mechanical contraction and aids in diastolic function. clinmedjournals.org Furthermore, it can increase the sensitivity of contractile proteins to calcium, thereby boosting the rate of tension development. clinmedjournals.org
Conversely, long-term effects of this compound appear to involve preventing calcium overload in cardiomyocytes, which is a protective mechanism against certain pathological conditions. cdnsciencepub.com Studies have shown that this compound-deficient myocardium exhibits a lower calcium load and increased phosphorylation of troponin I, which impairs contractility by interfering with calcium binding to troponin C. nih.govclinmedjournals.org Animal studies have consistently demonstrated that this compound supplementation can enhance myocardial contractility, stroke volume, and cardiac output. mdpi.com
Table 1: Effects of this compound on Myocardial Contractility
| Mechanism of Action | Effect | Reference |
|---|---|---|
| Modulation of Intracellular Ca²⁺ and Na⁺ | Increases myocardial contractility and improves heart function. | mdpi.comcdnsciencepub.com |
| Short-term Positive Inotropic Effect | Increases the force of heart contractions. | cdnsciencepub.com |
| Enhancement of Sarcoplasmic Reticulum Ca²⁺ Uptake | Improves excitation-contraction coupling and diastolic function. | clinmedjournals.org |
| Increased Ca²⁺ Sensitivity of Contractile Proteins | Increases the rate of tension development. | clinmedjournals.org |
Blood Pressure Regulation
This compound contributes to the regulation of blood pressure through multiple intricate mechanisms. nih.govthefunctionalmedicinecenter.com Clinical studies have demonstrated that this compound supplementation can significantly reduce both systolic and diastolic blood pressure in individuals with prehypertension. nih.govahajournals.org These effects are attributed to its interaction with key physiological systems that control vascular tone and fluid balance.
This compound has been shown to attenuate the actions of angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin system (RAS). researchgate.netnih.govnih.gov By inhibiting the effects of angiotensin II, this compound can help to reduce vasoconstriction and consequently lower blood pressure. researchgate.net Research indicates that this compound can downregulate angiotensin II receptors in cardiac myocytes and prevent angiotensin II-induced increases in intracellular calcium. clinmedjournals.orgmdpi.com It also inhibits angiotensin II-mediated stimulation of the Na⁺-Ca²⁺ exchanger. elsevierpure.com This antagonistic relationship with angiotensin II is considered a significant mechanism behind this compound's cardioprotective effects, as overactivation of the RAS is a major contributor to hypertension and cardiac hypertrophy. researchgate.netnih.govnih.gov
A novel mechanism for this compound's hypotensive effects involves its interaction with the hydrogen sulfide (B99878) (H₂S) system. ahajournals.org H₂S is a gasotransmitter that acts as a vasodilator. nih.gov this compound supplementation has been found to increase the plasma concentration of H₂S. ahajournals.org It achieves this by upregulating the expression of the enzymes responsible for H₂S synthesis, namely cystathionine-γ-lyase (CSE) and cystathionine-β-synthetase (CBS). ahajournals.orgresearchgate.net The increased H₂S levels then contribute to vasorelaxation, partially by inhibiting the influx of calcium into vascular smooth muscle cells through transient receptor potential channel 3 (TRPC3). ahajournals.orgnih.gov This interaction highlights a key pathway through which this compound promotes lower blood pressure. ahajournals.orgyoutube.com
This compound plays a vital role in maintaining healthy endothelial function, which is crucial for proper vasorelaxation and blood pressure control. nih.govresearchgate.net The endothelium produces nitric oxide (NO), a potent vasodilator. biospherenutrition.co.nz this compound supplementation has been shown to improve both endothelium-dependent and endothelium-independent vasodilation. ahajournals.orgahajournals.org It can enhance the production and bioavailability of NO by increasing the expression and phosphorylation of endothelial nitric oxide synthase (eNOS). nih.govresearchgate.net Additionally, this compound's antioxidant properties help to protect endothelial cells from oxidative stress, a key factor in endothelial dysfunction. thepaleodiet.comresearchgate.net By preserving endothelial health, this compound helps to ensure that blood vessels can relax appropriately, thereby contributing to blood pressure regulation. thefunctionalmedicinecenter.combiospherenutrition.co.nz
Table 2: this compound's Mechanisms in Blood Pressure Regulation
| Mechanism | Description | Key Findings | Reference |
|---|---|---|---|
| Renin-Angiotensin System Modulation | This compound counteracts the effects of angiotensin II, a powerful vasoconstrictor. | Downregulates angiotensin II receptors; prevents angiotensin II-induced increases in intracellular calcium. | clinmedjournals.orgresearchgate.netnih.gov |
| Hydrogen Sulfide (H₂S) System Interaction | This compound boosts the production of H₂S, a vasodilating gas. | Increases plasma H₂S levels by upregulating H₂S-synthesizing enzymes (CSE and CBS). | ahajournals.orgahajournals.orgresearchgate.net |
| Endothelial Function and Vasorelaxation | This compound supports the health of the endothelium, the inner lining of blood vessels. | Improves endothelium-dependent and -independent vasodilation; enhances nitric oxide (NO) production. | ahajournals.orgnih.govnih.gov |
Atherosclerosis and Lipid Metabolism
This compound has demonstrated anti-atherogenic properties, suggesting it may help to prevent or slow the progression of atherosclerosis, the underlying cause of many cardiovascular diseases. cdnsciencepub.comresearchgate.net Its beneficial effects in this area are linked to its influence on lipid metabolism and its ability to protect against the pathological processes that lead to plaque formation. cuny.edunews-medical.net
Studies in animal models have shown that this compound supplementation can reduce the formation of atherosclerotic plaques. xiahepublishing.comahajournals.org One of the primary mechanisms for this effect is its role in lipid regulation. This compound has been shown to lower plasma levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides. thefunctionalmedicinecenter.comcuny.edursc.org It appears to achieve this by several means, including enhancing the catabolism of cholesterol into bile acids. cuny.eduresearchgate.net this compound stimulates the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this conversion process. cuny.eduresearchgate.netmdpi.com By promoting the excretion of cholesterol, this compound helps to prevent its accumulation in the blood and subsequent deposition in artery walls. thefunctionalmedicinecenter.commdpi.com
Furthermore, this compound's antioxidant and anti-inflammatory properties contribute to its anti-atherosclerotic effects. thepaleodiet.comnih.gov It helps to protect endothelial cells from damage caused by oxidized LDL, a key initiating event in atherosclerosis. researchgate.net While some studies suggest a complex and sometimes controversial role, with elevated this compound levels found in patients with acute myocardial infarction, the bulk of experimental evidence points towards a protective function against the development of atherosclerotic plaques. news-medical.netxiahepublishing.com
Cardiomyopathy and Heart Failure
This compound is a beta-amino acid that plays a crucial role in normal mitochondrial and myocardial function. researchgate.net Some patients with congestive heart failure exhibit this compound deficiency, which supports the hypothesis that low this compound levels may contribute to the severity of the condition. researchgate.netmdpi.com Research suggests that this compound deficiency can lead to mitochondrial dysfunction, a factor implicated in the development of congestive heart failure. mdpi.com
The mechanisms underlying this compound-deficient cardiomyopathy involve defective calcium handling, reduced ATP generation, and increased oxidative stress and apoptosis. researchgate.netmdpi.com In the mitochondria, this compound is essential for the formation of a 5-taurinomethyluridine conjugate with a specific transfer RNA (tRNA). This conjugate regulates the biosynthesis of the ND6 protein, a subunit of complex I in the respiratory chain. researchgate.net Impaired formation of this this compound conjugate reduces the activity of complex I, leading to an energy deficit in the heart. researchgate.netmdpi.com This reduction in electron transport and oxidative phosphorylation results in ATP deficiency. mdpi.com
Animal models, specifically this compound transporter (TauT) gene knockout mice, have demonstrated that this compound deficiency leads to impaired mitochondrial complex I, resulting in elevated superoxide (B77818) production and oxidative stress within the mitochondria. nih.gov This cascade of events can cause endoplasmic reticulum stress and apoptosis, which are thought to contribute to cardiac failure. nih.gov
Clinically, this compound supplementation has shown potential benefits. In Japan, it has been approved for the treatment of congestive heart failure. researchgate.net Studies have shown that oral this compound supplementation in patients with heart failure can exert a positive inotropic action (increasing the force of heart contractions) and reduce mortality. nih.gov Furthermore, in patients with heart failure due to coronary artery disease, this compound supplementation (500 mg three times a day for two weeks) was found to increase exercise capacity and reduce total cholesterol, triglyceride levels, and the inflammatory biomarker hsCRP. nih.gov Short-term this compound supplementation may also stimulate calcium-dependent mechanisms in cardiomyocytes, which are vital for contractility. nih.govcdnsciencepub.com
Table 1: Effects of this compound on Cardiac Health
| Pathological Condition | Observed Effects of this compound | Underlying Mechanisms |
|---|---|---|
| Congestive Heart Failure | Positive inotropic action, reduced mortality, increased exercise capacity. nih.govnih.gov | Modulation of calcium handling, improved mitochondrial function, antioxidant effects. researchgate.netmdpi.comnih.gov |
| This compound-Deficient Cardiomyopathy | Reversal of some cardiac pathologies. nih.gov | Restoration of mitochondrial complex I activity, reduction of oxidative stress and apoptosis. researchgate.netmdpi.comnih.gov |
| Hypertension | Significant reduction in blood pressure in pre-hypertensive patients. nih.govnih.gov | Increased hydrogen sulfide synthesizing enzymes, decreased vascular reactivity, suppression of the sympathetic nervous system. nih.govnih.gov |
Central Nervous System and Neurological Health
Neuroprotection against Excitotoxicity
This compound demonstrates potent protective effects against glutamate-induced neuronal injury, a phenomenon known as excitotoxicity. nih.govcambridge.org The underlying mechanisms are multifaceted and involve actions on the plasma membrane, mitochondria, and endoplasmic reticulum. nih.govcambridge.org A key aspect of this compound's neuroprotective function is its ability to reduce the glutamate-induced elevation of intracellular free calcium ([Ca2+]i). nih.gov
This compound achieves this by inhibiting glutamate-induced calcium influx through various voltage-gated calcium channels (L-, P/Q-, and N-types) and the NMDA receptor calcium channel. nih.gov It also prevents glutamate-induced membrane depolarization, likely by opening chloride channels, which in turn prevents the excessive calcium influx and subsequent downstream detrimental events. cambridge.orgnih.gov By stabilizing intracellular calcium homeostasis, this compound prevents mitochondrial stress, the activation of calcium-dependent enzymes like calpain, and apoptosis. nih.govcambridge.orgfrontiersin.org
Furthermore, this compound can bind to neuronal GABA-A and glycine (B1666218) receptors, leading to cellular hyperpolarization, which helps to counteract the excitatory effects of glutamate (B1630785) mediated by NMDA receptors. frontiersin.org This dual action of modulating both inhibitory and excitatory systems contributes significantly to its anti-excitotoxic properties. mdpi.com
Cognitive Function and Memory
Research suggests that this compound plays a role in cognitive functions such as learning and memory. longevity.technology It is believed to enhance neurotransmission and promote neurogenesis, both of which are critical for these processes. longevity.technology Animal studies have shown that this compound supplementation can ameliorate age-related cognitive deficits. researchgate.net For instance, in aged mice, this compound supplementation improved spatial memory acquisition and retention. researchgate.net It has also been shown to rescue cognitive deficits in a mouse model of Alzheimer's disease. lifeextension.com
The mechanisms for these cognitive benefits are thought to involve this compound's role as a modulator of the GABAergic system, which can become impaired with age. researchgate.net this compound may help to restore the balance between excitation and inhibition in the brain. researchgate.net It also appears to promote long-term potentiation, the neurological process by which memories are formed and stored. lifeextension.com
Table 2: Selected Human Studies on this compound and Cognitive Function
| Study Type | Participants | Key Findings |
|---|---|---|
| Meta-analysis of 7 RCTs | 402 adults with varying cognitive impairment. examine.comalzdiscovery.org | No significant improvement in cognitive scores compared to control groups. examine.comalzdiscovery.org |
| Supplementation Study | 26 elderly Koreans with subjective cognitive decline. nih.gov | Significant improvements in scores for Digit Span Test, Korean-Boston Naming Test, and Korean-Seoul Verbal Learning Test after 4 weeks. nih.gov |
Neuroinflammation Modulation
This compound exhibits significant anti-inflammatory properties within the central nervous system. nih.gov It can modulate the activity of glial cells, particularly microglia and astrocytes, which are key players in neuroinflammatory processes. mdpi.comnih.gov In aging mice, this compound administration has been shown to induce a shift in microglia from an activated, pro-inflammatory state to a resting state. mdpi.comresearchgate.net
The mechanisms behind this modulation involve the inactivation of pro-inflammatory pathways. This compound can decrease the expression of pro-inflammatory cytokines by inhibiting the microglia-mediated NOX2-NF-κB cascade. nih.gov In animal models of chronic inflammation induced by lipopolysaccharide (LPS), this compound supplementation has been shown to reduce microglia activation and the expression of the astrocytic marker GFAP. mdpi.comnih.gov By dampening the activation of microglia and astrocytes, this compound helps to mitigate the inflammatory damage that contributes to various neurological conditions. mdpi.comnih.govyoutube.com For example, in a rat model of intracerebral hemorrhage, this compound administration limited neuronal damage by inactivating pro-inflammatory pathways and reducing glial activation. nih.gov
Role in Neurodegenerative Diseases
Given its neuroprotective and anti-inflammatory properties, this compound has been investigated for its potential role in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govnih.gov
In the context of Alzheimer's disease, postmortem studies have found significantly lower concentrations of this compound in the brains of AD patients compared to controls. alzdiscovery.org this compound has been shown to protect against the neurotoxicity induced by amyloid-β, a key pathological hallmark of AD. mdpi.comnih.gov This protection is partly mediated through the activation of GABA-A receptors. alzdiscovery.orgnih.gov Animal studies have demonstrated that this compound can improve cognitive function in mouse models of AD. lifeextension.comnih.gov
Regarding Parkinson's disease, lower levels of this compound have also been observed in the cerebrospinal fluid of PD patients. alzdiscovery.org In animal models of PD, this compound has been shown to protect dopaminergic neurons, the primary cells lost in this disease. mdpi.comjourneywithparkinsons.com This neuroprotection is linked to its ability to inhibit neuroinflammation and microglial activation. mdpi.comnih.govresearchgate.net this compound may also inhibit the aggregation of alpha-synuclein, another key pathological feature of PD. researchgate.net
Brain Development and Maturation
This compound is the most abundant free amino acid in the developing brain, with concentrations at least three times higher than in the adult nervous system, suggesting a critical role during this period. frontiersin.orgfrontiersin.org It is involved in fundamental processes such as cell proliferation, differentiation, and migration of neural stem/progenitor cells (NPCs). nih.govnih.gov
This compound's influence on brain development is partly mediated by its interaction with GABA-A receptors. nih.govcabidigitallibrary.org Activation of these receptors by this compound can promote the differentiation and maturation of NPCs into functional neurons. nih.gov In vitro studies have shown that this compound stimulates a neuronal-like morphology in NPCs, increasing the number and length of neurites. nih.gov
Furthermore, this compound provides a depolarizing signal in the immature central nervous system, which can induce intracellular calcium transients. frontiersin.org These calcium signals are crucial for many neurodevelopmental events. frontiersin.org The decline of this compound content as the brain matures, coupled with the developmental disturbances observed in cases of this compound deficiency, underscores its importance for proper brain development. nih.govnmni-usa.com
Ocular System and Retinal Function
This compound is found in high concentrations within the retina and is essential for maintaining its structural and functional integrity. nih.gov Its roles within the ocular system are multifaceted, contributing to the protection and survival of various retinal cell types and playing a crucial part in the function of the retinal pigment epithelium.
Photoreceptor Protection and Survival
This compound is critical for the health and survival of photoreceptor cells, the primary light-sensing cells in the retina. vitreavision.com It plays a significant role in maintaining their structural integrity and function. vitreavision.com The concentration of this compound is highest in the distal layers of the retina, which include the outer nuclear layer where photoreceptor cell bodies reside. nih.gov An adequate supply of extracellular this compound is a requirement for photoreceptors. nih.gov
The protective mechanisms of this compound are linked to its antioxidant and anti-apoptotic properties. nih.govvitreavision.com It can reduce oxidative stress in the retina by enhancing the activity of antioxidant enzymes and decreasing markers of oxidative damage. vitreavision.com Studies have demonstrated that this compound depletion leads to significant photoreceptor degeneration, characterized by a shortening of photoreceptor outer segments, increased microglial activation, and heightened oxidative stress in the retina. mdpi.com In animal models, this compound deficiency has been shown to cause retinal oxidative stress, apoptosis, and the degeneration of photoreceptors. nih.gov Conversely, this compound supplementation has been shown to prevent retinal degeneration, increase photoreceptor survival, and augment the electroretinographic response in a model of Usher syndrome. nih.gov
Table 1: Effects of this compound on Photoreceptor Cells
| Experimental Model | Key Findings | Reference |
|---|---|---|
| N-methyl-N-nitrosourea (MNU)-induced photoreceptor degeneration in mice | This compound treatment effectively alleviated photoreceptor apoptosis and oxidative stress. | nih.gov |
| Royal College of Surgeons (RCS) rats (inherited photoreceptor degeneration) | This compound demonstrated anti-apoptotic, anti-inflammatory, and antioxidant effects, leading to increased survival of functional photoreceptors. | nih.gov |
| This compound-depleted animals exposed to light | Light-induced retinal damage was significantly increased in this compound-depleted animals. | mdpi.com |
Retinal Ganglion Cell (RGC) Protection
This compound exerts significant neuroprotective effects on retinal ganglion cells (RGCs), the neurons that transmit visual information from the retina to the brain. RGC degeneration is a common feature in various retinal diseases, including glaucoma and as a secondary consequence of photoreceptor loss in conditions like retinitis pigmentosa. plos.org
Research has shown that this compound can directly promote the survival of RGCs. plos.org In vitro studies using purified RGC cultures demonstrated that this compound significantly enhanced cell survival under serum-deprived conditions. plos.org Furthermore, this compound has been found to protect RGCs against N-methyl-D-aspartate (NMDA)-induced excitotoxicity. nih.gov The neuroprotective effect of this compound on RGCs is believed to be mediated, at least in part, through the activation of GABA-B receptors. nih.govnih.govarvojournals.org Studies have shown that the protective effect of this compound on RGCs can be mimicked by GABA-B receptor agonists and reduced by a GABA-B receptor antagonist. nih.govarvojournals.org
In vivo studies have corroborated these findings. This compound supplementation has been shown to increase RGC densities in animal models of glaucoma and in the P23H rat model of retinitis pigmentosa, where secondary RGC loss occurs. plos.orgresearchgate.net A this compound-enriched diet has been shown to promote RGC survival in these models, suggesting that maintaining adequate this compound levels is crucial for preventing RGC damage in major retinal diseases. plos.orgresearchgate.net
Table 2: this compound's Protective Effects on Retinal Ganglion Cells (RGCs)
| Condition/Model | This compound's Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Serum-deprived RGC cultures | Enhanced RGC survival by 68% | Direct neuroprotective action | plos.org |
| NMDA-treated retinal explants | Partially prevented NMDA-induced RGC excitotoxicity | Anti-excitotoxic properties | nih.govplos.org |
| Glaucomatous animal models (DBA/2J mice, vein occlusion) | Increased RGC densities | Neuroprotection | plos.org |
| P23H rats (Retinitis Pigmentosa model) | Prevented secondary RGC loss | Neuroprotection | plos.org |
Retinal Pigment Epithelium (RPE) Function
The retinal pigment epithelium (RPE) is a cell layer essential for the function and health of photoreceptors. This compound plays a role in several key RPE functions, including phagocytosis and proliferation. The RPE takes up this compound from systemic circulation and supplies it to photoreceptors. nih.gov
Studies have shown that this compound influences the phagocytic capacity of RPE cells. researchgate.net Phagocytosis of shed photoreceptor outer segments by the RPE is a vital process for retinal health. Research indicates that this compound depletion impairs this phagocytic ability in healthy retinas. researchgate.net Conversely, in dystrophic Royal College of Surgeons (RCS) rats, which have impaired RPE phagocytosis, this compound supplementation has been shown to improve this function. mdpi.comresearchgate.net In these rats, this compound treatment restored RPE function, leading to a reduced number of apoptotic cells in the outer retina and an increased number of photoreceptor outer segments. mdpi.com
In addition to its role in phagocytosis, this compound has been found to stimulate the proliferation of human and rabbit RPE cells in vitro. nih.gov This effect was observed to be most pronounced in the presence of low concentrations of fetal bovine serum and was attributed to an increase in the number of cells entering the S-phase of the cell cycle, leading to increased DNA synthesis. nih.gov
Role in Retinal Degeneration and Diseases (e.g., Retinitis Pigmentosa)
Given its crucial roles in photoreceptor and RGC survival, this compound deficiency is implicated in the pathogenesis of retinal degenerative diseases. nih.gov Low plasma this compound levels may contribute to retinal degeneration in humans. nih.gov Consequently, this compound supplementation is considered a promising strategy for neuroprotection in various retinopathies. nih.govnih.gov
Retinitis pigmentosa (RP) is a group of inherited retinal dystrophies characterized by progressive photoreceptor degeneration. nih.gov While this compound cannot be considered a definitive marker for the disease, its involvement in some subtypes of RP has been suggested. nih.govkarger.com Studies in animal models of RP, such as the P23H rat, have shown that this compound supplementation can prevent the secondary loss of RGCs that follows photoreceptor degeneration. mdpi.complos.org In another model of inherited photoreceptor degeneration, the RCS rat, this compound treatment was found to have anti-apoptotic, anti-inflammatory, and antioxidant effects, resulting in increased survival of functional photoreceptors. nih.gov
Systemic administration of this compound has shown promise in a pharmacologically induced mouse model of RP, where it effectively inhibited photoreceptor loss and alleviated visual impairments by modulating apoptosis and reducing oxidative stress. nih.gov These findings suggest that this compound supplementation may be a beneficial approach for managing degenerative retinal diseases, including those that begin with cone degeneration or are exacerbated by light exposure. nih.govarvojournals.org
Metabolic Regulation and Endocrine System
This compound is involved in various metabolic processes and plays a significant role in the endocrine system, particularly in the regulation of glucose metabolism and insulin (B600854) action.
Glucose Homeostasis and Insulin Sensitivity
This compound has been shown to play a beneficial role in maintaining glucose homeostasis and improving insulin sensitivity. nih.govrsc.org Supplementation with this compound has been demonstrated to improve glucose tolerance and enhance insulin sensitivity in animal models. rsc.orgnih.gov
In mice, this compound supplementation led to an improved intraperitoneal glucose tolerance test (IPGTT). nih.gov The mechanisms underlying these effects are multifaceted. This compound appears to directly affect pancreatic islet function. Islets from this compound-supplemented mice exhibited significantly higher insulin content and increased insulin secretion at stimulatory glucose concentrations. nih.govrsc.org Furthermore, this compound controls glucose homeostasis by regulating the expression of genes essential for glucose-stimulated insulin secretion, such as those for insulin, sulfonylurea receptor-1 (SUR1), glucokinase, and GLUT-2. nih.govrsc.org
Beyond its effects on insulin secretion, this compound also enhances peripheral insulin sensitivity. nih.gov Studies have shown that this compound supplementation significantly increases both basal and insulin-stimulated tyrosine phosphorylation of the insulin receptor in skeletal muscle and liver tissues. nih.govresearchgate.net In fructose-fed rats, this compound supplementation ameliorated the rise in the homeostasis model assessment of insulin resistance (HOMA-IR) and lowered plasma glucose. rsc.org Long-term this compound supplementation in obese, leptin-deficient (ob/ob) mice resulted in improved glucose tolerance and insulin sensitivity, which was associated with increased activation of AMP-activated protein kinase (AMPK) in skeletal muscle. nih.gov
Table 3: Impact of this compound on Glucose Metabolism and Insulin Function
| Experimental Model | Key Findings | Reference |
|---|---|---|
| This compound-supplemented mice | Improved glucose tolerance; higher insulin content and secretion in islets; enhanced peripheral insulin sensitivity. | nih.govrsc.org |
| Fructose-fed rats | Ameliorated insulin resistance; lowered plasma glucose. | rsc.org |
| ob/ob mice (long-term supplementation) | Improved glucose tolerance and insulin sensitivity; increased AMPK activation in skeletal muscle. | nih.gov |
Mitigation of Diabetic Complications (e.g., Retinopathy, Nephropathy, Neuropathy)
This compound has demonstrated significant potential in ameliorating various complications arising from diabetes mellitus. nih.gov Its protective effects are attributed to multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic properties. tandfonline.com Research across preclinical and some clinical studies suggests a beneficial role for this compound in protecting against the debilitating consequences of diabetes on the eyes, kidneys, and nerves. nih.govnih.gov
Diabetic Retinopathy:
Diabetic retinopathy is a leading cause of vision loss in diabetic patients, characterized by damage to the blood vessels of the retina. This compound has been shown to offer protection to retinal cells. nih.gov Chronic this compound supplementation in experimental diabetic models has been observed to improve the histopathology and ultrastructure of the retina. nih.gov One of the key mechanisms implicated is the anti-excitotoxicity of glutamate. nih.gov In diabetic retinas, this compound supplementation has been found to increase the expression of the glutamate transporter (GLAST) while decreasing the expression of the N-methyl-D-aspartate receptor subunit 1 (NR1), thereby mitigating glutamate-induced neuronal damage. nih.gov Furthermore, this compound treatment may protect retinal cells by reducing retinal reactive gliosis, improving synaptic connections, and decreasing retinal cell apoptosis. nih.gov Studies have also indicated that this compound can reduce retinal neovascularization, a critical pathological process in advanced diabetic retinopathy. mdpi.com
Key Research Findings on this compound and Diabetic Retinopathy
| Finding | Observation in Experimental Models | Implicated Mechanism |
|---|---|---|
| Improved Retinal Structure | Amelioration of histopathological and ultrastructural changes in the retina of diabetic rats. nih.gov | Anti-excitotoxicity of glutamate. nih.gov |
| Neuroprotection | Prevention of retinal ganglion cell loss and maintenance of Bcl-2/Bax ratio balance. nih.gov | Reduction of retinal reactive gliosis and improvement of synaptic connections. nih.gov |
| Glutamate Regulation | Increased GLAST expression and decreased NR1 expression in the diabetic retina. nih.gov | Mitigation of glutamate-induced excitotoxicity. nih.gov |
| Anti-angiogenesis | Significant reduction of retinal neovascularization in a murine model of oxygen-induced retinopathy. mdpi.com | Not fully elucidated, but contributes to preventing proliferative retinopathy. |
Diabetic Nephropathy:
Diabetic nephropathy, or kidney disease, is a major complication of diabetes. This compound has been shown to exert protective effects on the kidneys in the context of diabetes. tandfonline.comresearchgate.net It can alleviate diabetic nephropathy primarily through its anti-oxidant, anti-apoptotic, and anti-inflammatory actions. tandfonline.com Studies have demonstrated that this compound treatment can reduce proteinuria and albuminuria, and prevent glomerular hypertrophy and mesangial extracellular matrix expansion in diabetic models. nih.gov The renoprotective effects of this compound are also linked to its ability to inhibit oxidative stress and suppress signaling pathways, such as the p38 MAPK and TGF-β/Smad2/3 pathways, which are involved in the development of renal fibrosis. nih.gov
Key Research Findings on this compound and Diabetic Nephropathy
| Finding | Observation in Experimental Models | Implicated Mechanism |
|---|---|---|
| Reduced Renal Damage Markers | Decreased proteinuria and albuminuria. nih.gov | Improved glomerular filtration barrier function. |
| Structural Preservation | Prevention of glomerular hypertrophy and mesangial matrix expansion. nih.gov | Anti-fibrotic effects. nih.gov |
| Oxidative Stress Reduction | Lowered levels of malondialdehyde (MDA) and total oxidant status (TOS) in diabetic kidney tissue. nih.gov | Antioxidant properties. tandfonline.com |
| Signaling Pathway Modulation | Inhibition of p38 MAPK and TGF-β/Smad2/3 activation. nih.gov | Suppression of pro-fibrotic signaling. nih.gov |
Diabetic Neuropathy:
Diabetic neuropathy encompasses nerve damage caused by diabetes and is often associated with pain and loss of sensation. The development of nerve conduction slowing in diabetes is accompanied by a depletion of this compound. nih.gov this compound depletion may contribute to the neurovascular and metabolic deficits seen in experimental diabetic neuropathy (EDN). nih.gov Supplementation with this compound has been shown to correct nerve this compound depletion, prevent motor nerve conduction velocity (NCV) slowing, and ameliorate deficits in endoneurial nutritive blood flow. nih.govelsevierpure.com The protective mechanisms of this compound in diabetic neuropathy are linked to its functions as an antioxidant, a modulator of calcium, and a vasodilator. nih.gov It is hypothesized that glucose-induced sorbitol accumulation in diabetes leads to this compound depletion in peripheral nerves, potentially impairing nerve regeneration and contributing to neuronal hyperexcitability and pain. nih.gov
Key Research Findings on this compound and Diabetic Neuropathy
| Finding | Observation in Experimental Models | Implicated Mechanism |
|---|---|---|
| Improved Nerve Function | Amelioration of motor and sensory nerve conduction velocity (NCV) slowing. nih.gov | Correction of nerve this compound depletion. nih.gov |
| Enhanced Nerve Blood Flow | Attenuation of deficits in endoneurial nutritive blood flow. nih.govelsevierpure.com | Vasodilatory properties. nih.gov |
| Metabolic Correction | Reduction of ouabain-sensitive nerve (Na,K)-ATPase activity deficits. nih.gov | Modulation of ion transport. |
| Osmolyte Homeostasis | Prevention of sorbitol-induced this compound depletion. nih.gov | Maintenance of intracellular osmotic balance. nih.gov |
Energy Metabolism and Mitochondrial Function
This compound is highly concentrated in tissues with high energy demands, such as skeletal muscle, heart, and brain, underscoring its importance in energy metabolism and mitochondrial function. theenergyblueprint.com It plays a crucial role in maintaining the structural integrity and function of mitochondria, the powerhouses of the cell. theenergyblueprint.com Deficiencies in this compound can lead to impaired mitochondrial function and reduced energy levels. theenergyblueprint.com
Mitochondrial Respiration and ATP Production
Mitochondria generate the majority of cellular energy in the form of adenosine (B11128) triphosphate (ATP) through the process of oxidative phosphorylation (OXPHOS). nih.gov this compound is essential for optimal mitochondrial respiration and ATP production. nih.gov One of its key roles involves the modification of mitochondrial transfer RNAs (tRNAs). mdpi.com Specifically, this compound is involved in the synthesis of 5-taurinomethyluridine (τm5U) at the wobble position of the anticodon loop of certain mitochondrial tRNAs, which is critical for the accurate and efficient translation of mitochondrial-encoded proteins of the electron transport chain (ETC). mdpi.com A deficiency in this compound can lead to reduced expression of ETC components, such as ND5 and ND6 of Complex I, resulting in instability of the complex and impaired electron transport, which ultimately diminishes ATP synthesis. nih.gov this compound depletion has been shown to result in diminished respiratory chain function and reduced ATP production. nih.gov Conversely, restoring this compound levels can rescue basal mitochondrial respiratory capacity. mdpi.com
Mitochondrial Redox Stress
Mitochondria are a primary source of reactive oxygen species (ROS), and an imbalance between ROS production and antioxidant defenses leads to mitochondrial redox stress. This compound plays a significant role in mitigating this stress, acting as an indirect antioxidant. nih.govproquest.com While not a classical radical scavenger, this compound protects mitochondria from oxidative damage through several mechanisms. proquest.com It enhances the activity of intracellular antioxidant enzymes, such as Cu/Zn superoxide dismutase (SOD), which is localized in the mitochondrial intermembrane space. nih.gov this compound has been shown to increase the protein levels of Cu/Zn SOD, suggesting a post-transcriptional regulatory role. nih.gov Furthermore, by stabilizing the electron transport chain through its role in protein synthesis, this compound helps to reduce the generation of superoxide radicals. nih.gov In cardiomyocytes, this compound supplementation has been shown to inhibit glucose-deprivation-induced mitochondrial oxidative stress. proquest.com
Lipid Metabolism
This compound has been shown to influence lipid metabolism, with studies indicating its potential to lower cholesterol and triglycerides. rsc.org A review of randomized controlled trials demonstrated a significant effect of this compound supplementation on reducing total cholesterol and triglycerides. casi.org The mechanisms underlying this compound's effects on dyslipidemia include the promotion of cholesterol excretion, impediment of bile acid absorption, and suppression of 3-hydroxy-3-methylglutaryl–coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis. casi.org In the context of diabetes, this compound has been observed to have beneficial effects on the lipid profile. nih.gov Long-term supplementation with this compound has been found to significantly reduce triglyceride and total cholesterol levels in adults with overweight or obesity. mdpi.com
Renal Function
Diuretic and Natriuretic Effects
This compound has been reported to possess diuretic and natriuretic properties, contributing to its role in regulating fluid and electrolyte balance. nih.gov It interacts with sodium, potassium, and magnesium ions, helping to maintain intracellular potassium and magnesium levels while preventing excessive sodium entry. news-medical.net This ion-modulating activity contributes to its diuretic effect. news-medical.net In cirrhotic patients with ascites, intravenous this compound infusion has been shown to cause a prompt and significant increase in both urinary volume (diuresis) and sodium excretion (natriuresis). nih.gov This effect was associated with a significant decrease in plasma renin activity and aldosterone, suggesting that this compound may promote diuresis and natriuresis at least in part through the inhibition of the renin-aldosterone axis. nih.gov Furthermore, studies in hypertensive and glucose-intolerant rats have shown that this compound treatment can improve renal excretory responses to saline volume loading. oup.com
Role in Kidney Homeostasis
This compound is a crucial modulator of various physiological functions within the kidneys, playing a significant role in maintaining renal homeostasis. spandidos-publications.com It actively participates in processes such as ion reabsorption, regulation of renal blood flow, and serves as a vital intracellular osmolyte, particularly under stress conditions. nih.govnih.govbenthamscience.com The kidney, in turn, is a key regulator of the body's this compound levels. nih.govnih.gov
Research indicates that this compound influences the transport of other molecules in the kidneys. For instance, it has been observed to affect the sodium-dependent uptake of glucose in renal tubules. nih.gov Furthermore, this compound and its transporter, TauT, are implicated in the regulation of the cell cycle and apoptosis in kidney cells. nih.gov Studies using the nephrotoxic chemotherapeutic agent cisplatin (B142131) have shown that it reduces this compound accumulation in renal cells through a p53-dependent mechanism. nih.gov
In pathological contexts, this compound has demonstrated protective effects against various forms of kidney disease. nih.govnih.gov Its antioxidant properties are particularly relevant in the glomerulus. nih.govnih.gov Additionally, this compound has been shown to play a role in ischemia and reperfusion injury within the kidneys. nih.govnih.gov Evidence suggests its potential to protect against glomerulonephritis, diabetic nephropathy, chronic renal failure, and acute kidney injury. nih.govdroracle.ai The ameliorative effects of this compound in renal disorders are attributed to its osmoregulatory properties and its interaction with signaling pathways and the renin-angiotensin-aldosterone system (RAAS). spandidos-publications.com
Table 1: Summary of this compound's Roles in Kidney Homeostasis
| Physiological Process | Role of this compound | Supporting Evidence |
|---|---|---|
| Ion Reabsorption | Influences the transport of ions across renal tubules. spandidos-publications.comnih.gov | Modulates sodium-dependent glucose uptake. nih.gov |
| Renal Blood Flow | Participates in the regulation of blood flow within the kidneys. spandidos-publications.comnih.govbenthamscience.com | Contributes to vascular endothelial function. nih.gov |
| Osmoregulation | Acts as a significant intracellular osmolyte to manage cell volume under stress. spandidos-publications.comnih.govnih.gov | Helps maintain the medullary tonicity gradient. spandidos-publications.com |
| Cell Cycle and Apoptosis | Regulates cell cycle progression and programmed cell death in kidney cells. nih.govnih.gov | Cisplatin-induced nephrotoxicity affects this compound accumulation via p53. nih.gov |
| Protection Against Injury | Exhibits antioxidant properties and protects against various forms of kidney damage. nih.govnih.gov | Protective against ischemia-reperfusion injury, diabetic nephropathy, and acute kidney injury. nih.gov |
Immune System and Inflammation
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory properties, which are closely linked to its antioxidant capabilities. nih.govhealthline.com It plays a crucial role in protecting tissues from oxidative stress, a common feature in various inflammatory diseases. nih.gov The fundamental anti-inflammatory action of this compound involves its ability to neutralize hypochlorous acid (HOCl), a potent oxidant produced by neutrophils at sites of inflammation. nih.gov This reaction results in the formation of this compound chloramine (B81541) (TauCl), a less toxic compound that retains anti-inflammatory and antimicrobial properties. nih.gov
The anti-inflammatory effects of this compound and its derivatives, including this compound bromamine (B89241) (TauBr), have been demonstrated in numerous studies. nih.gov These compounds are considered components of the innate immune system. nih.gov this compound's ability to mitigate inflammation has been observed in a variety of conditions, including obesity-related inflammation, where it has been shown to increase adiponectin levels and reduce inflammatory biomarkers. mdpi.com Furthermore, research suggests that this compound can be beneficial in managing conditions characterized by chronic inflammation. consensus.app
Modulation of Inflammatory Mediators (e.g., Cytokines, NF-κB)
A key mechanism underlying this compound's anti-inflammatory effects is its ability to modulate the production and activity of various inflammatory mediators. This compound haloamines, such as TauCl and TauBr, have been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This inhibition helps to dampen the inflammatory response.
Furthermore, this compound and its derivatives can influence critical signaling pathways involved in inflammation. Specifically, this compound chloramine has been found to suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous genes involved in the inflammatory process. uni.lu By inhibiting NF-κB activation, this compound can effectively reduce the transcription of pro-inflammatory cytokines and other inflammatory mediators. uni.lu Studies have shown that a ribose-taurine compound can suppress the generation of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), actions that are associated with the regulation of NF-κB. researchgate.netnih.gov
Role in Innate Immunity
This compound is considered an important component of the innate immune system. nih.gov It is found in high concentrations in phagocytic cells, such as neutrophils, and its accumulation at inflammatory sites suggests a direct role in the initial immune response. nih.gov The primary function of this compound in this context is cytoprotection; it shields immune cells from the oxidative damage they generate to combat pathogens. nih.gov
The reaction of this compound with hypochlorous acid to form this compound chloramine is a key aspect of its role in innate immunity. nih.govresearchgate.net While HOCl is a potent microbicidal agent, it can also cause damage to host tissues. This compound effectively scavenges HOCl, mitigating this self-inflicted damage while producing TauCl, which still possesses antimicrobial properties. nih.gov This process highlights this compound's role in balancing the aggressive and protective functions of the innate immune response. This compound is also known to stimulate the release of Interleukin-1, an important immune substance, and to reinvigorate natural killer cells. naturalnews.comgallmet.hu
Table 2: this compound's Influence on the Immune System
| Aspect of Immunity | Effect of this compound | Mechanism |
|---|---|---|
| Anti-inflammatory Action | Reduces inflammation and protects tissues from oxidative stress. nih.govhealthline.com | Neutralizes hypochlorous acid to form less toxic this compound chloramine (TauCl). nih.gov |
| Inflammatory Mediators | Inhibits the production of pro-inflammatory cytokines. nih.gov | Suppresses the activation of NF-κB, a key inflammatory transcription factor. uni.lu |
| Innate Immunity | Acts as a cytoprotectant for immune cells and contributes to antimicrobial activity. nih.govresearchgate.net | Scavenges reactive oxygen species and forms TauCl, which has antimicrobial properties. nih.gov |
| Immune Cell Function | Stimulates the release of Interleukin-1 and enhances the activity of natural killer cells. naturalnews.comgallmet.hu | Direct interaction with immune cells to modulate their function. |
Skeletal Muscle Physiology
Muscle Function and Performance
This compound is essential for proper skeletal muscle function and plays a significant role in enhancing athletic performance. healthline.comnih.gov It is one of the most abundant amino acids in muscle tissue and is involved in several critical cellular processes that impact muscle contraction and fatigue resistance. outworknutrition.comadvancedhumanperformance.com One of the key mechanisms by which this compound influences muscle function is through the regulation of calcium levels within muscle cells. outworknutrition.com Efficient calcium signaling is vital for muscle contraction, and this compound helps to ensure that calcium is handled properly, leading to more effective muscle contractions. outworknutrition.com
Studies have shown that this compound can improve various aspects of exercise performance, including increased oxygen uptake, extended time to fatigue, and improved strength and power. healthline.com It is also believed to reduce muscle damage and shorten recovery times. healthline.com The depletion of muscle this compound levels has been shown to alter force output and exercise performance, underscoring its necessity for maintaining physiological muscle function. nih.gov Furthermore, this compound contributes to protein homeostasis in skeletal muscle, which is crucial for preventing the accumulation of unfolded or misfolded proteins. nih.gov
Table 3: Effects of this compound on Skeletal Muscle Performance
| Performance Metric | Effect of this compound | Underlying Mechanism |
|---|---|---|
| Muscle Contraction | Enhances the efficiency of muscle contractions. healthline.comoutworknutrition.com | Regulates calcium signaling within muscle cells. outworknutrition.com |
| Endurance | Increases time to fatigue during exercise. healthline.com | Reduces oxidative stress and protects muscle cells from damage. outworknutrition.com |
| Strength and Power | Improves overall strength and power output. healthline.com | Optimizes contractile capabilities of the muscle. advancedhumanperformance.com |
| Recovery | Reduces exercise-induced muscle damage and accelerates recovery. healthline.comadvancedhumanperformance.com | Possesses antioxidant and anti-inflammatory properties that protect muscle cells. outworknutrition.comstramcenter.com |
Reproductive System
This compound is one of the most abundant free amino acids within the male reproductive system and is crucial for maintaining male reproductive health. oup.comnih.govscispace.com It plays a significant role in the endocrine function through the hypothalamus-pituitary-testis (HPT) axis, which governs male reproductive and endocrine balance. nih.govnih.gov this compound can regulate this axis by stabilizing the basal secretion of Gonadotropin-releasing hormone (GnRH) in the hypothalamus and stimulating the secretion of Luteinizing Hormone (LH) from the pituitary gland. nih.gov The increase in LH subsequently induces testosterone (B1683101) secretion, which is vital for spermatogenesis and improving sperm quality. scispace.comnih.gov
Beyond its hormonal influence, this compound contributes to the development of testicular tissue, delays the aging of testicular structure and function, and helps maintain the homeostasis of the testicular environment. nih.govnih.gov It also acts as a protective agent against toxic damage to the male reproductive system from various external substances like therapeutic drugs and environmental pollutants. nih.govresearchgate.net The protective mechanisms of this compound are multifaceted, involving the reduction of oxidative stress, enhancement of antioxidant capacity, inhibition of inflammation and apoptosis, and stabilization of cell membranes. nih.govresearchgate.net
This compound is deeply involved in the processes of spermatogenesis (the production of sperm) and sperm maturation. nih.govnih.gov It is necessary for several physiological functions of sperm, including motility, capacitation, and the acrosome reaction, with its antioxidant capabilities being a key factor in these processes. nih.gov Sperm themselves cannot synthesize this compound and must absorb it from the male genital tract to maintain their shape and vitality. givelegacy.com A deficiency in this compound has been linked to poor sperm morphology, particularly tail defects that impair motility and the ability to reach and fertilize an egg. givelegacy.com
In the context of testicular health, this compound has demonstrated protective effects against various forms of damage. For instance, it can alleviate testicular reperfusion injury by reducing oxidative stress and improving spermatogenesis. nih.gov Studies on diabetic animal models have shown that this compound can help restore testicular steroidogenesis and spermatogenesis by increasing the endocrine activity of the HPT axis. nih.gov this compound treatment in these models led to increased testicular weight, elevated levels of reproductive hormones (GnRH, LH, FSH, T), and improved sperm count and motility while reducing abnormalities. nih.gov Furthermore, this compound protects germ cells, particularly spermatogonia, from oxidative stress by modulating the activity of antioxidant enzymes like superoxide dismutase (SOD). researchgate.net
Table 2: Role of this compound in Male Reproductive Health
| Aspect | Function of this compound | Reference |
|---|---|---|
| Hormonal Regulation | Stimulates LH and Testosterone secretion via the HPT axis. | scispace.comnih.gov |
| Spermatogenesis | Promotes sperm production and maturation. | nih.govnih.gov |
| Sperm Quality | Essential for sperm motility, morphology, and capacitation. | nih.govgivelegacy.com |
| Testicular Protection | Reduces oxidative stress, inflammation, and apoptosis in testicular tissue. | nih.govresearchgate.netnih.gov |
| Germ Cell Protection | Protects spermatogonia from oxidative damage. | researchgate.net |
Bone and Cartilage Health
This compound plays a considerable role in the growth and development of bone. nih.govresearchgate.netresearchgate.net It influences bone health through multiple mechanisms, including promoting the formation of bone by osteoblasts and inhibiting the resorption of bone by osteoclasts. nih.govresearchgate.net This dual action makes it a beneficial agent for maintaining bone homeostasis. This compound stimulates osteogenesis by upregulating key factors like Runt-related transcription factor 2 (RUNX2) and increasing alkaline phosphatase (ALP) activity and calcium deposition by osteoblasts. nih.gov
In pathological conditions such as osteoporosis, alterations in this compound metabolism have been observed, and supplementation has been shown to increase bone mass. nih.gov It also exerts an antioxidant role in both osteoblasts and osteocytes, protecting these bone cells from oxidative damage. nih.gov
In addition to bone, this compound also affects cartilage health. It promotes chondrogenic differentiation and encourages the synthesis of essential extracellular matrix components such as glycosaminoglycans and collagen. nih.gov Specifically, this compound has been found to increase the expression of SOX9, a critical transcription factor for chondrogenesis, as well as aggrecan and collagen type II, which are primary components of the cartilage matrix. jst.go.jp Concurrently, it can inhibit the expression of collagen type I, a marker associated with the dedifferentiation of chondrocytes, thereby helping to maintain the proper phenotype of these cartilage cells. jst.go.jp Evidence also suggests that this compound may have a role in mitigating the development of certain types of arthritis. jst.go.jp
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Superoxide |
| Gonadotropin-releasing hormone (GnRH) |
| Luteinizing Hormone (LH) |
| Testosterone |
| Follicle-stimulating hormone (FSH) |
| Superoxide dismutase (SOD) |
| Runt-related transcription factor 2 (RUNX2) |
| Alkaline phosphatase (ALP) |
| SOX9 |
| Aggrecan |
| Collagen type I |
| Collagen type II |
Research Methodologies and Future Directions
In Vitro Studies on Cellular Mechanisms
In vitro research has been fundamental in elucidating the cellular and molecular mechanisms through which taurine exerts its physiological effects. These studies, conducted on isolated cells and tissues, have provided critical insights into its function as a neuromodulator, antioxidant, and cytoprotective agent.
A significant area of in vitro investigation has focused on this compound's interaction with neurotransmitter receptors. This compound is recognized as an agonist for both gamma-aminobutyric acid (GABA) and glycine (B1666218) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.govnih.gov Studies have demonstrated that this compound can activate these receptors, leading to an influx of chloride ions and subsequent hyperpolarization of the neuronal membrane, which results in an inhibitory effect. nih.govcaringsunshine.com The affinity of this compound for these receptors can vary depending on the specific subunit composition of the receptor complex. For instance, GABA_A receptors containing α4, β2, and δ subunits show a higher affinity for this compound. tandfonline.com This interaction underlies this compound's role in modulating neuronal excitability. nih.govwellnessresources.com
The antioxidant properties of this compound have also been extensively studied in vitro. It has been shown to protect cells against oxidative stress induced by various toxins and pathological conditions. This compound scavenges reactive oxygen species (ROS) and reduces lipid peroxidation, thereby mitigating cellular damage. Furthermore, this compound has demonstrated anti-inflammatory effects by modulating the activity of immune cells and reducing the production of pro-inflammatory cytokines.
Cellular protection is another key function of this compound investigated through in vitro models. As an organic osmolyte, this compound plays a crucial role in cell volume regulation. Under conditions of osmotic stress, this compound helps to maintain cellular integrity by moving in or out of the cell to balance osmotic pressure. nih.gov This is particularly important in tissues like the retina and the brain.
In Vivo Animal Models of this compound Deficiency and Supplementation
Animal models have been indispensable for understanding the systemic effects of this compound deficiency and the therapeutic potential of its supplementation. These in vivo studies have provided compelling evidence for this compound's essential role in various physiological processes, particularly in cardiovascular and neurological health.
The domestic cat serves as a classic animal model for studying this compound deficiency. Unlike most mammals, cats have a very limited capacity to synthesize this compound, making it an essential amino acid in their diet. nih.gov A diet deficient in this compound leads to a range of severe health issues in cats, most notably feline central retinal degeneration (FCRD), which can result in irreversible blindness, and dilated cardiomyopathy (DCM), a condition characterized by a weakened and enlarged heart that can lead to heart failure. vcahospitals.competmd.com Other clinical signs of this compound deficiency in cats include reproductive failure, developmental abnormalities in kittens, and impaired immune function. nih.govvcahospitals.com441animalhospitalboca.com
| System Affected | Clinical Condition | Description |
|---|---|---|
| Ocular | Feline Central Retinal Degeneration (FCRD) | Degeneration of retinal cells leading to impaired vision and eventual blindness. vcahospitals.com |
| Cardiovascular | Dilated Cardiomyopathy (DCM) | Weakening and enlargement of the heart muscle, leading to compromised cardiac function and potential heart failure. vcahospitals.com |
| Reproductive | Reproductive Failure | Can result in small litter sizes, low birth weights, fetal abnormalities, and spontaneous abortions. vcahospitals.com |
| Developmental | Growth Abnormalities | Delayed growth and development in kittens. vcahospitals.com |
| Immune | Immune Dysfunction | Altered white blood cell function, leading to increased susceptibility to infections. nih.gov441animalhospitalboca.com |
| Digestive | Digestive Disturbances | This compound is a component of bile salts, and its deficiency can impair digestion. vcahospitals.com |
Supplementation studies in various animal models have demonstrated this compound's protective effects against a range of diseases. In models of cardiovascular disease, this compound supplementation has been shown to lower blood pressure, reduce cholesterol levels, and improve myocardial function. mdpi.comnih.govresearchgate.net Animal studies have also revealed that this compound can mitigate atrophic cardiac remodeling induced by its deficiency and enhance myocardial contractility, stroke volume, and cardiac output. mdpi.com In models of metabolic syndrome, this compound has been found to improve insulin (B600854) sensitivity and reduce obesity. nih.gov Furthermore, rodent models have been utilized to explore the anxiolytic (anxiety-reducing) and anticonvulsant effects of this compound, which are consistent with its enhancement of GABAergic activity. caringsunshine.com
Clinical Studies and Human Health Research
Clinical research in humans has further substantiated the health benefits of this compound observed in animal and in vitro studies. A growing body of evidence from clinical trials points to this compound's potential role in mitigating risk factors for metabolic syndrome and cardiovascular disease.
A meta-analysis of randomized controlled trials (RCTs) has shown that this compound supplementation can significantly reduce several key markers of metabolic syndrome. nih.gov These studies reported notable reductions in systolic and diastolic blood pressure, fasting blood glucose, and triglyceride levels in participants who received this compound compared to placebo groups. nih.govnews-medical.netresearchgate.net The dose-dependent nature of these effects on diastolic blood pressure and fasting blood glucose was also highlighted in meta-regression analyses. nih.gov
| Parameter | Effect | Weighted Mean Difference (WMD) | Significance (p-value) |
|---|---|---|---|
| Systolic Blood Pressure (SBP) | Reduction | -3.999 mmHg | 0.017 |
| Diastolic Blood Pressure (DBP) | Reduction | -1.509 mmHg | 0.002 |
| Fasting Blood Glucose (FBG) | Reduction | -5.882 mg/dL | 0.018 |
| Triglycerides (TG) | Reduction | -18.315 mg/dL | <0.001 |
| High-Density Lipoprotein Cholesterol (HDL-C) | No significant change | 0.644 mg/dl | 0.155 |
In the context of cardiovascular health, clinical trials have demonstrated this compound's potential to improve left ventricular function and enhance exercise capacity in individuals with heart failure. mdpi.com Human studies have also linked higher this compound levels with a healthier cardiovascular profile, including fewer cases of type 2 diabetes, lower obesity levels, and reduced hypertension. columbiadoctors.org
Furthermore, research has explored the antioxidant effects of this compound in human subjects. For instance, a double-blind study in women aged 55 to 70 found that this compound supplementation prevented a decrease in the antioxidant enzyme superoxide (B77818) dismutase (SOD), suggesting its utility in managing oxidative stress associated with aging. nih.gov Clinical trials are also investigating the combined effects of this compound supplementation and exercise on energy metabolism, inflammation, and oxidative stress in obese individuals. clinicaltrials.gov
Advanced Analytical Techniques for this compound Quantification
Accurate and sensitive quantification of this compound in biological samples is crucial for both research and clinical diagnostics. A variety of advanced analytical techniques have been developed and refined to measure this compound concentrations in matrices such as plasma, serum, urine, and tissues.
High-performance liquid chromatography (HPLC) is a widely used method for this compound analysis. nih.gov Due to this compound's lack of a strong chromophore, pre-column derivatization is often employed to enhance its detection by UV or fluorescence detectors. bio-conferences.org Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F). nih.govbio-conferences.org These methods offer good sensitivity and are suitable for routine analysis.
More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior technique for this compound quantification, offering higher sensitivity, specificity, and speed. lcms.czkoreascience.kr LC-MS/MS methods can directly measure this compound without the need for derivatization, although some approaches still use it to improve chromatographic retention. lcms.czmdpi.com This technique is particularly valuable for analyzing complex biological samples and can quantify this compound at very low concentrations. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry has also been shown to be a promising solution for ensuring adequate retention of the highly polar this compound molecule. mdpi.com
Other analytical methods that have been applied for this compound determination include:
Capillary Electrophoresis: A technique that separates molecules based on their charge and size. bio-conferences.org
Enzymatic Assays: These methods utilize enzymes like this compound dioxygenase to react specifically with this compound, and the resulting product is then measured. nih.govgoogle.com This approach can be simple and cost-effective. google.com
Automatic Amino Acid Analyzers: These instruments are designed for the comprehensive analysis of amino acids, including this compound. bio-conferences.org
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| HPLC with Derivatization | Chromatographic separation followed by UV or fluorescence detection of a derivatized this compound molecule. nih.govbio-conferences.org | Good sensitivity, widely available. nih.gov | Requires an extra derivatization step, which can be time-consuming. besjournal.com |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection for high specificity. lcms.cz | High sensitivity, high specificity, rapid analysis, can be performed without derivatization. lcms.czkoreascience.kr | Requires expensive and complex instrumentation. besjournal.com |
| Enzymatic Assay | Uses a specific enzyme (e.g., this compound dioxygenase) to produce a measurable product from this compound. nih.gov | High specificity, can be simple and cost-effective. google.com | May be less sensitive than LC-MS/MS. |
| Capillary Electrophoresis | Separation based on electrophoretic mobility in a capillary tube. bio-conferences.org | High resolution, small sample volume required. | May have lower sensitivity compared to other methods. |
Genetic and Molecular Approaches to this compound Research
Genetic and molecular biology techniques have been pivotal in uncovering the fundamental aspects of this compound metabolism, transport, and function. These approaches have allowed researchers to identify and characterize the key genes and proteins involved in maintaining this compound homeostasis.
A central focus of this research has been the This compound transporter (TauT) , a sodium-dependent transporter responsible for the uptake of this compound into cells. nih.gov Genetic disruption of the TauT gene in animal models results in significantly reduced tissue this compound levels and recapitulates many of the pathologies associated with this compound deficiency, such as retinal degeneration and cardiomyopathy. nih.gov These knockout models have been instrumental in confirming the essential role of this compound in various tissues.
Molecular studies have also elucidated the biosynthetic pathways of this compound. In mammals, this compound is primarily synthesized from cysteine via the cysteine sulfinic acid pathway . creative-proteomics.comwikipedia.org This pathway involves two key rate-limiting enzymes:
Cysteine dioxygenase (CDO): This enzyme catalyzes the oxidation of cysteine to cysteine sulfinic acid. creative-proteomics.com
Cysteine sulfinic acid decarboxylase (CSAD) or sulfinoalanine decarboxylase: This enzyme decarboxylates cysteine sulfinic acid to form hypothis compound (B1206854), which is then oxidized to this compound. creative-proteomics.comwikipedia.org
The expression and activity of these enzymes vary significantly among species, which explains why some animals, like cats, have a limited ability to synthesize this compound. creative-proteomics.com Genetic and molecular analyses have helped to understand the regulation of these enzymes and the factors that influence this compound synthesis. For example, in the brain, it is postulated that there is metabolic cooperation between astrocytes and neurons for this compound biosynthesis. nih.gov
Exploration of Novel this compound Receptors
While this compound is known to exert many of its effects through existing neurotransmitter systems, the question of a specific, dedicated this compound receptor has been a subject of ongoing research. To date, a unique receptor that binds exclusively to this compound has not been identified. tandfonline.com
Current evidence strongly indicates that this compound functions primarily as an agonist at GABA_A receptors and glycine receptors . nih.govtandfonline.comwellnessresources.com Its ability to activate these ligand-gated ion channels, which are permeable to chloride ions, accounts for its inhibitory effects in the central nervous system. nih.govnih.gov
Research into this compound's receptor interactions has revealed a degree of specificity based on the subunit composition of these receptors:
GABA_A Receptors: this compound's affinity for GABA_A receptors is dependent on the subunits that form the receptor complex. nih.gov For example, extrasynaptic GABA_A receptors containing the α4 subunit, particularly in the thalamus, are activated by low micromolar concentrations of this compound. nih.gov Receptors that include the ρ subunit in their conformation also appear to be more sensitive to this compound. tandfonline.com
Glycine Receptors: this compound is also a well-established agonist at strychnine-sensitive glycine receptors. nih.govnih.gov In some brain regions, such as the hippocampus, this compound and β-alanine, rather than glycine itself, are thought to be the primary endogenous agonists at these receptors. nih.gov
Future research in this area may focus on further characterizing the specific receptor subtypes that are most sensitive to physiological concentrations of this compound. Advanced molecular and pharmacological techniques could help to identify novel binding sites or allosteric modulatory sites on known receptors that are specific for this compound. The exploration of how this compound interacts with different receptor conformations could lead to the development of more targeted therapeutic strategies.
Synergistic Effects with Other Bioactive Compounds
The most studied interaction is that between This compound and caffeine (B1668208) , as they are common ingredients in energy drinks. mdpi.com While caffeine is a well-known stimulant of the central nervous system, this compound has neuromodulatory and potentially calming effects. wellbeingnutrition.com Some research suggests that this compound may modulate some of the cardiovascular effects of caffeine. nih.govresearchgate.net For instance, it has been proposed that this compound might counteract some of the untoward effects of excessive caffeine intake, such as increased heart rate and blood pressure. wellbeingnutrition.comnih.gov However, the scientific consensus on the precise nature and extent of this synergy is not yet fully established, and further research in humans is needed. mdpi.comnih.gov
There is also interest in the potential synergistic effects of this compound with other compounds, such as antioxidants and B vitamins . Given this compound's own antioxidant properties, it is plausible that it could work in concert with other antioxidants to provide enhanced protection against oxidative stress. Similarly, as B vitamins are crucial for energy metabolism, their combination with this compound, which also plays a role in metabolic processes, could potentially have additive or synergistic benefits. However, dedicated research into these specific combinations is less extensive than that for this compound and caffeine.
Emerging Areas of this compound Research (e.g., Microbiome Interactions)
Research indicates that this compound plays a significant role in modulating the gut microbiota and can contribute to restoring intestinal homeostasis. nih.gov Studies using animal models have demonstrated that this compound supplementation can reshape the gut microbiota. nih.govnih.gov For instance, in healthy mice, dietary this compound was found to alter the intestinal microecology, affecting both the structure of the microbiota and the metabolism of bile acids. nih.gov
One of the most profound findings in this area is this compound's role in enhancing the gut's resistance to pathogens. lifeextension.com A study published in the journal Cell revealed that this compound contributes to "colonization resistance," a phenomenon where the existing microbiota prevents the colonization of invading pathogens. lifeextension.com The mechanism involves specific gut bacteria, such as Deltaproteobacteria, which metabolize this compound and in the process, produce sulfur compounds like sulfide (B99878). lifeextension.combiocodexmicrobiotainstitute.com These byproducts can inhibit the growth of harmful bacteria, such as Klebsiella pneumoniae, that rely on aerobic respiration. lifeextension.combiocodexmicrobiotainstitute.com The host's liver can increase the production of this compound-conjugated bile acids following an infection, providing the necessary substrate for these protective microbes to thrive and defend against pathogens. biocodexmicrobiotainstitute.com
Furthermore, this compound has shown promise in mitigating gut dysbiosis caused by factors like antibiotic use or pathogenic infections. nih.gov In mice treated with antibiotics, this compound supplementation helped in the recovery of gut dysbiosis by promoting the abundance of beneficial bacteria, such as Lactobacillus, and boosting intestinal immunity. nih.govnih.govsemanticscholar.org In models of pathogenic infection with Citrobacter rodentium, this compound supplementation was shown to enhance the diversity of the gut flora and increase resistance to the pathogen. nih.govnih.gov
The interaction also extends to the production of key metabolites. This compound administration has been linked to an increase in the production of short-chain fatty acids (SCFAs), which are beneficial for gut health, and a reduction in harmful substances like lipopolysaccharide (LPS). researchgate.net By regulating the gut micro-ecology, this compound can inhibit the growth of certain harmful bacteria, such as Helicobacter, while promoting beneficial ones. researchgate.net
The research highlights this compound as a potential targeted regulator for re-establishing a normal microenvironment in the gut. nih.govnih.gov This interplay between this compound, bile acids, and the microbiota represents a versatile triad (B1167595) alliance that is fundamental to intestinal health. nih.gov Future research in this area will likely continue to unravel the complex mechanisms through which this compound interacts with gut microbes and how these interactions can be harnessed to prevent or treat diseases associated with gut dysbiosis. sciopen.com
Detailed Research Findings on this compound and Microbiome Interactions
| Research Model | Key Findings on Microbiota | Outcome |
| Healthy Mice | This compound supplementation altered gut microbiota structure and increased this compound-conjugated bile acids. nih.gov | Modulated intestinal microecology and metabolism. nih.gov |
| Antibiotic-Treated Mice | This compound supplementation helped recover gut dysbiosis, reversed the decrease in Lactobacillus abundance, and boosted intestinal immunity. nih.govnih.gov | Contributed to the restoration of intestinal homeostasis. nih.gov |
| Pathogen-Infected Mice (Klebsiella pneumoniae) | This compound metabolism by resident microbiota (e.g., Deltaproteobacteria) released sulfur compounds that inhibited the pathogen. lifeextension.com | Provided resistance against colonization by the invading pathogen. lifeextension.com |
| Pathogen-Infected Mice (Citrobacter rodentium) | This compound supplementation enhanced the diversity of the gut flora. nih.govnih.gov | Increased resistance to colonization by the pathogen. nih.govnih.gov |
| General Mice Models | This compound administration reduced the abundance of Proteobacteria, particularly Helicobacter. researchgate.net | May contribute to health by inhibiting harmful bacteria, increasing SCFAs, and reducing LPS. researchgate.net |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for studying taurine’s role in cellular osmoregulation?
- Answer: Utilize in vitro models (e.g., primary hepatocyte cultures) to simulate osmotic stress, and measure this compound transporter activity via radiolabeled assays (e.g., ³H-taurine uptake). Control variables such as ion concentration gradients and pH. Validate findings using siRNA knockdowns of this compound transporters (e.g., TAUT) to confirm functional roles .
Q. How should researchers design experiments to assess this compound’s antioxidant properties in vitro?
- Answer: Employ cell lines (e.g., HepG2) treated with oxidative stressors (e.g., H₂O₂) and measure reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA). Include this compound pre-treatment groups and quantify antioxidant enzyme activity (e.g., superoxide dismutase, catalase) via spectrophotometry. Normalize data to protein content and repeat trials to ensure reproducibility .
Q. What are the best practices for isolating and quantifying this compound in biological samples?
- Answer: Use high-performance liquid chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS). Prepare samples via protein precipitation (e.g., methanol extraction) and derivatize this compound with dansyl chloride for enhanced detection. Include internal standards (e.g., isotopically labeled this compound-d₄) to correct for matrix effects .
Advanced Research Questions
Q. How can transcriptomic and metabolomic data resolve contradictions in this compound’s role in lipid metabolism?
- Answer: Integrate RNA-seq datasets (e.g., DEG analysis) with LC-MS metabolomic profiles to map pathway interactions. For example, in fish hepatocyte models, this compound downregulates PPARγ and upregulates AMPK, reducing lipid accumulation. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify conflicting pathways across species and validate via qPCR or western blot .
Table 1: Transcriptomic Changes in this compound-Treated Hepatocytes (Adapted from )
| Comparison Group | Upregulated DEGs | Downregulated DEGs | Key Pathways Affected |
|---|---|---|---|
| Control vs. This compound | 824 | 1007 | PPAR, AMPK, Bile acid biosynthesis |
| High-fat vs. This compound | 526 | 289 | Fatty acid elongation, Lipid metabolism |
Q. What strategies address discrepancies in this compound’s dual role as a pro-oxidant and antioxidant?
- Answer: Conduct dose-response studies to identify concentration-dependent effects. For example, low this compound doses (1–5 mM) may scavenge ROS, while higher doses (>10 mM) could induce oxidative stress via mitochondrial uncoupling. Use redox-sensitive dyes (e.g., MitoSOX) to localize ROS production and correlate with ATP assays .
Q. How can multi-omics approaches elucidate this compound’s regulatory mechanisms in metabolic disorders?
- Answer: Combine proteomics (e.g., TMT labeling) with lipidomics to profile this compound-conjugated bile acids and phospholipids. In murine models of obesity, this compound supplementation alters hepatic phosphatidylcholine levels, which can be validated using stable isotope tracing. Cross-reference findings with human cohort data to assess translational relevance .
Q. What experimental frameworks are optimal for studying this compound’s neuroprotective effects in neurodegenerative models?
- Answer: Use induced pluripotent stem cell (iPSC)-derived neurons exposed to neurotoxins (e.g., rotenone). Measure this compound’s modulation of glutamate excitotoxicity via calcium imaging and electrophysiology. Validate in vivo using transgenic animal models (e.g., Alzheimer’s disease mice) with behavioral assays and immunohistochemistry for synaptic markers .
Methodological Guidelines
- Reproducibility: Document experimental protocols in detail, including buffer compositions, incubation times, and instrument settings. Share raw data and code for omics analyses in public repositories (e.g., GEO, PRIDE) .
- Contradiction Analysis: Perform systematic reviews to identify knowledge gaps. Use meta-regression to assess heterogeneity in this compound studies, focusing on variables like species, dosage, and exposure duration .
- Ethical Compliance: Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and statistical power calculations. Report negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
